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  • Product: 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine
  • CAS: 869944-74-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine

Introduction In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine, a novel amine derivative with potential applications in medicinal chemistry. As a research chemical, a thorough characterization of its fundamental properties is the critical first step in elucidating its therapeutic potential.[1]

This document is structured to provide not only the available data for this specific molecule but also to serve as a practical guide for researchers on the robust experimental determination of these key parameters. The causality behind each experimental choice is explained, ensuring that the described protocols are self-validating and grounded in established scientific principles.

Molecular Profile

5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine is a substituted aniline derivative incorporating a tetrahydrofuran moiety. The presence of a fluorine atom, an amine group, and an ether linkage suggests a complex interplay of electronic and steric factors that will influence its physicochemical behavior.

PropertyValueSource
CAS Number 869944-74-1[1]
Molecular Formula C₁₁H₁₄FNO₂[1]
Molecular Weight 211.24 g/mol [1]
Canonical SMILES C1CCOC1COC2=C(C=C(C=C2)F)N
Physical Description Predicted to be a solid or semi-solid at room temperature.

Core Physicochemical Properties: Significance and Determination

The following sections delve into the critical physicochemical properties of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine. For each property, its significance in the context of drug development is discussed, followed by a detailed, field-proven experimental protocol for its determination.

Melting Point

Significance: The melting point is a fundamental indicator of a compound's purity and identity. A sharp melting point range is characteristic of a pure crystalline solid. In drug development, the melting point influences formulation strategies, particularly for solid dosage forms, and provides insights into the compound's crystal lattice energy.

Experimental Protocol: Capillary Melting Point Determination

This method relies on the visual observation of the phase transition from solid to liquid within a sealed capillary tube heated at a controlled rate.[2][3][4][5]

Methodology:

  • Sample Preparation:

    • Ensure the sample is thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.

    • Grind the crystalline sample into a fine powder using a mortar and pestle to ensure uniform packing.

    • Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a sample height of 2-3 mm is achieved.[3][4]

  • Measurement:

    • Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.

    • For an unknown compound, a preliminary rapid heating (10-15 °C/minute) can be performed to determine an approximate melting range.

    • For a precise measurement, start heating at a rate of approximately 10 °C/minute until the temperature is about 15-20 °C below the expected melting point.

    • Reduce the heating rate to 1-2 °C/minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[3]

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.[2]

  • Data Interpretation:

    • A narrow melting point range (typically < 2 °C) is indicative of a high-purity compound.

    • A broad melting point range suggests the presence of impurities.

Aqueous Solubility

Significance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can lead to low and variable absorption, hindering the development of an effective oral therapeutic. The Henderson-Hasselbalch equation dictates that the solubility of an ionizable compound, such as an amine, will be pH-dependent.

Experimental Protocol: Thermodynamic Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[6] It involves equilibrating an excess of the solid compound in an aqueous buffer at a constant temperature and then measuring the concentration of the dissolved solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

    • Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile or methanol).

    • Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for this purpose.

Data Presentation:

pHPredicted Solubility (µg/mL)
7.432.8 (for a trifluoromethyl analog)[7]

Note: The provided solubility is for a structurally similar analog and should be experimentally verified for the title compound.

Ionization Constant (pKa)

Significance: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[8] For an amine, the pKa refers to the equilibrium between the protonated (cationic) and neutral forms. The pKa influences a drug's solubility, lipophilicity, and its interaction with biological targets.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[9][10][11] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine in a suitable solvent, typically a co-solvent system (e.g., methanol/water) if the compound has low aqueous solubility.

    • Ensure the initial concentration is sufficient for accurate pH measurement (e.g., 1-10 mM).

  • Titration:

    • Calibrate a pH meter using standard buffers.

    • Immerse the pH electrode in the sample solution.

    • Since the compound is a base, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the resulting sigmoidal titration curve. Mathematically, this corresponds to the pH at the half-equivalence point.[10]

Lipophilicity (LogP/LogD)

Significance: Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial factor in drug absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[12][13]

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

This classic method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer.[12][13][14]

Methodology:

  • Phase Preparation:

    • Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by shaking them together for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.

  • Partitioning:

    • Prepare a stock solution of the compound in the pre-saturated aqueous buffer.

    • Add a known volume of this solution to a vial containing a known volume of pre-saturated n-octanol.

    • Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation and Quantification:

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully withdraw aliquots from both the n-octanol and the aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculation:

    • The LogD at pH 7.4 is calculated using the following equation: LogD₇.₄ = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous buffer])

Predicted Lipophilicity:

ParameterPredicted Value
XLogP3 2.5 (for a trifluoromethyl analog)[7]

Note: The predicted XLogP3 is for a structurally similar analog. The experimental determination of LogD at physiological pH is crucial for a more accurate assessment of lipophilicity.

Chemical Stability

Significance: Chemical stability is a critical quality attribute of any drug substance. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Stability testing under various stress conditions (e.g., acid, base, oxidation, light, heat) is essential to identify potential degradation pathways and to establish a suitable shelf-life.[15][16]

Experimental Protocol: HPLC-Based Stability-Indicating Method

A stability-indicating HPLC method is one that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from all its degradation products.[16][17][18][19]

Methodology:

  • Forced Degradation Studies:

    • Prepare solutions of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine in various stress conditions:

      • Acidic: 0.1 M HCl at an elevated temperature (e.g., 60 °C).

      • Basic: 0.1 M NaOH at room temperature.

      • Oxidative: 3% H₂O₂ at room temperature.

      • Thermal: Store the solid compound and a solution at an elevated temperature (e.g., 60 °C).

      • Photolytic: Expose a solution to UV light.

    • Analyze samples at various time points.

  • HPLC Method Development:

    • Develop a reverse-phase HPLC method capable of separating the parent compound from all degradation products. This typically involves optimizing the mobile phase composition (e.g., a gradient of acetonitrile and water with a pH modifier), the column chemistry (e.g., C18), and the detector wavelength.

  • Analysis and Data Interpretation:

    • Inject the stressed samples into the HPLC system.

    • Identify the peak corresponding to the parent compound and any new peaks that represent degradation products.

    • The method is considered stability-indicating if the parent peak is well-resolved from all degradation peaks.

    • The rate of degradation under each stress condition can be determined by monitoring the decrease in the parent peak area over time.

Visualizing Experimental Workflows

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Dry Sample B Grind to Fine Powder A->B C Pack into Capillary Tube (2-3 mm) B->C D Insert into Apparatus C->D E Rapid Heating (Approx. Range) D->E F Slow Heating (1-2 °C/min) near MP E->F G Record T_onset and T_complete F->G H Calculate Melting Point Range G->H I Assess Purity (Narrow vs. Broad Range) H->I

Caption: Workflow for determining the melting point of a solid compound.

Workflow for Shake-Flask Solubility Determination

SolubilityWorkflow cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_quantification Quantification A Add Excess Solid to Buffer B Shake at Constant Temp (24-48h) A->B C Settle Undissolved Solid B->C D Withdraw Supernatant C->D E Filter (0.22 µm) D->E F Dilute Filtrate E->F G Analyze by HPLC-UV F->G H Calculate Concentration vs. Calibration Curve G->H

Caption: Workflow for the shake-flask method of solubility determination.

Conclusion

This technical guide has outlined the critical physicochemical properties of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine and provided detailed, robust protocols for their experimental determination. While specific experimental data for this compound is not yet widely available in the public domain, the methodologies presented here provide a clear and scientifically sound pathway for its comprehensive characterization. For researchers and drug development professionals, the application of these principles is a foundational step in unlocking the potential of this and other novel chemical entities. The interplay of the fluorine substituent, the basic amine, and the tetrahydrofuran ether moiety makes this compound an interesting case study, and a thorough understanding of its solubility, pKa, lipophilicity, melting point, and stability will be instrumental in guiding its future development.

References

  • Melting Point Apparatus Guidelines. (2010, May 3). University of Houston. [Link]

  • Valko, K. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • LogP / LogD shake-flask method v1. (n.d.). ResearchGate. [Link]

  • Nichols, L. (2025, August 20). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Melting point determination. (n.d.). University of Calgary. [Link]

  • Sarac, Z., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 15-26. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • 5-FLUORO-2-(TETRAHYDRO-FURAN-2-YLMETHOXY)-PHENYLAMINE. (n.d.). NextSDS. [Link]

  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Modern Organic Chemistry, 7(4), 223-224. [Link]

  • Kontos, G., & Tsivintzelis, I. (2026, March 13). Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions. Journal of Chemical & Engineering Data. [Link]

  • Kontos, G., & Tsivintzelis, I. (2026, March 13). Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions [Supporting Information]. Journal of Chemical & Engineering Data. [Link]

  • 2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine. PubChem. [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Al-Iraqi, W. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • Caliaro, G. A., & Herbots, C. A. (2001). Determination of pKa values of basic new drug substances by CE. Journal of Pharmaceutical and Biomedical Analysis, 26(3), 427-434. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Texas at Dallas. [Link]

  • Kumar, A., et al. (2024). Stability-Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Dong, M. W. (2026, March 15). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • S. H. G. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Shinde, J. S., et al. (2025, February 1). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN. [Link]

Sources

Exploratory

Pharmacological Profiling and Mechanism of Action of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine Derivatives

Executive Summary In modern rational drug design, the identification and utilization of privileged chemical building blocks are critical for developing highly selective targeted therapeutics. 5-Fluoro-2-(tetrahydro-furan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the identification and utilization of privileged chemical building blocks are critical for developing highly selective targeted therapeutics. 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine (CAS 869944-74-1) is a highly specialized aniline derivative that serves as a foundational pharmacophore in several advanced drug classes[1]. By acting as a versatile coupling intermediate, this compound is primarily utilized to synthesize potent kinase inhibitors (targeting VEGFR, SYK, and ZAP-70) and allosteric metabolic modulators (targeting Glucokinase).

This technical guide explores the structure-activity relationship (SAR) of this pharmacophore, detailing the causality behind its structural components, its diverse mechanisms of action, and the self-validating experimental protocols required to evaluate its derivatives.

Structural & Electronic Profiling: The Rationale of the Pharmacophore

The integration of 5-fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine into a larger molecular scaffold (such as a pyrimidine or pyrrolo-pyridine core) is not arbitrary. Each functional group serves a distinct, causal role in target engagement and pharmacokinetic stability:

  • The Aniline Core (Hydrogen Bond Donor): During synthesis, the primary amine is typically coupled to a heterocyclic core via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr)[2]. In the final drug molecule, the resulting secondary amine acts as a critical hydrogen bond donor, frequently anchoring the molecule to the backbone carbonyls of the kinase hinge region.

  • The 5-Fluoro Substitution (Metabolic & Electronic Modulation): The introduction of a highly electronegative fluorine atom at the 5-position achieves two critical outcomes. First, it modulates the pKa of the adjacent amine, reducing basicity and enhancing passive membrane permeability. Second, the strong C-F bond acts as a metabolic shield, blocking cytochrome P450-mediated oxidative hydroxylation at that position, thereby extending the in vivo half-life of the derivative[3].

  • The 2-(Tetrahydrofuran-2-ylmethoxy) Tail (Spatial Occupier): This bulky, oxygen-containing aliphatic ether linkage acts as a versatile spatial occupier. The ether oxygen can serve as a hydrogen bond acceptor, while the tetrahydrofuran (THF) ring extends into solvent-exposed channels or secondary hydrophobic pockets (such as the ribose-binding pocket in kinases). This spatial projection is the primary driver of target selectivity, preventing the molecule from binding to off-target kinases with narrower binding clefts[4].

Primary Mechanisms of Action

Depending on the core scaffold to which the 5-fluoro-aniline pharmacophore is attached, the resulting derivatives exhibit distinct mechanisms of action across different therapeutic areas.

Pathway A: Receptor Tyrosine Kinase Inhibition (VEGFR)

When coupled to a pyrrolo-pyridine core, the derivatives function as potent, ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3)[3]. In oncology, tumor-induced hypoxia upregulates VEGF, leading to aberrant angiogenesis and vascular hyperpermeability[3]. The 5-fluoro-aniline moiety anchors the inhibitor deeply within the ATP-binding pocket of VEGFR, while the THF-methoxy tail interacts with the extracellular-facing solvent channel. This locks the kinase in an inactive conformation, halting downstream endothelial cell proliferation and cutting off the tumor's blood supply[3].

Pathway B: Spleen Tyrosine Kinase (SYK) & ZAP-70 Inhibition

Coupling this pharmacophore to a 2,4-diaminopyrimidine scaffold yields highly selective inhibitors of Spleen Tyrosine Kinase (SYK) and Zeta-chain-associated protein kinase 70 (ZAP-70)[4]. These kinases are critical nodes in B-cell and T-cell receptor signaling. By competitively binding to the active site of ZAP-70/SYK, the derivatives block the downstream phosphorylation and activation of phospholipase C gamma 1 (PLCγ1). This prevents intracellular calcium mobilization and halts NFAT-driven cytokine transcription, making these compounds highly valuable for treating autoimmune diseases[4].

SYK_Pathway TCR T-Cell / B-Cell Receptor Kinase SYK / ZAP-70 Kinase TCR->Kinase PLC PLCγ1 Activation Kinase->PLC Inhibitor 5-Fluoro-THF-methoxy Derivative Inhibitor->Kinase Allosteric/Hinge Inhibition Calcium Calcium Mobilization PLC->Calcium NFAT NFAT-driven Transcription Calcium->NFAT

Mechanism of SYK/ZAP-70 inhibition by 5-fluoro-aniline derivatives blocking downstream signaling.

Pathway C: Glucokinase Activation

Interestingly, coupling this pharmacophore to an imidazopyridine core shifts the mechanism from kinase inhibition to the allosteric activation of Glucokinase (Hexokinase IV)[5]. Glucokinase catalyzes the first, rate-limiting step of the glycolytic pathway. The THF-methoxy group facilitates high-affinity binding to the allosteric site of glucokinase, lowering the enzyme's Km​ for glucose. This enhances glucose-stimulated insulin secretion in pancreatic beta cells, positioning these derivatives as promising therapeutic agents for Type 2 Diabetes[5].

Quantitative Data Presentation

The structural modifications inherent to this pharmacophore drastically alter the quantitative pharmacological profile of the resulting drug candidates. Table 1 summarizes the representative impact of these specific moieties on drug performance metrics.

Table 1: Representative Pharmacological Impact of Pharmacophore Modifications

Pharmacophore ModificationImpact on Kinase IC50 (Biochemical)Impact on Cellular IC50 (Functional)CYP450 Clearance (T1/2)Key Target Interaction
Unsubstituted Aniline Baseline (e.g., 50 nM)Baseline (e.g., 500 nM)Rapid (< 30 min)Hinge Region (NH)
+ 5-Fluoro substitution ~1.5x improvement (30 nM)~3x improvement (150 nM)Prolonged (> 120 min)Hydrophobic packing
+ THF-2-ylmethoxy tail >10x improvement (< 5 nM)>10x improvement (< 50 nM)MaintainedSolvent/Ribose Pocket

Experimental Protocols (Self-Validating Systems)

To rigorously validate the mechanism of action of these derivatives, researchers must employ self-validating experimental workflows that account for the unique physicochemical properties of fluorinated, highly aromatic compounds.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Design: Highly aromatic compounds often exhibit intrinsic autofluorescence, leading to false positives in standard fluorescence assays. TR-FRET utilizes a europium-chelate donor with a long emission half-life, allowing a microsecond time delay before measurement. This temporal gating eliminates transient background autofluorescence, ensuring the measured IC50​ accurately reflects target binding.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 5-fluoro-aniline derivative in 100% DMSO, then transfer to an aqueous assay buffer (final DMSO concentration < 1%) in a 384-well microplate. Self-Validation: Include a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control for assay dynamic range, and a DMSO-only well to establish the 0% inhibition baseline.

  • Kinase Incubation: Add recombinant SYK or ZAP-70 kinase (tagged with GST or His) to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium.

  • Tracer Addition: Add the Europium-labeled anti-tag antibody (Donor) and a fluorescent kinase tracer (Acceptor) that binds competitively to the ATP pocket.

  • Equilibration & Readout: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific target displacement.

TR_FRET Step1 1. Compound Incubation Step2 2. Add Kinase & Tracer Step1->Step2 Step3 3. Equilibrium Binding Step2->Step3 Step4 4. TR-FRET Readout Step3->Step4

Step-by-step TR-FRET workflow for validating kinase target engagement and derivative selectivity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Design: Biochemical assays cannot account for cellular efflux pumps or membrane barriers. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein against heat-induced aggregation. By treating live cells with the derivative, we can definitively prove that the 5-fluoro modification confers sufficient membrane permeability for the compound to engage its intracellular target natively.

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., Jurkat T-cells for ZAP-70) to 80% confluence. Treat cells with the derivative (e.g., 1 µM) or a DMSO vehicle control for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a thermal gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Self-Validation: An Isothermal Dose-Response (ITDR) must be performed in parallel at a fixed temperature (e.g., Tm30​ ) to prove dose-dependent stabilization, ruling out non-specific thermal resistance.

  • Lysis & Clearance: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to pellet the denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blot using an anti-ZAP-70 antibody. Plot the band intensities to calculate the shift in the target kinase's melting temperature ( ΔTm​ ). A significant positive ΔTm​ confirms live-cell target engagement.

References

  • Title: 5-FLUORO-2-(TETRAHYDRO-FURAN-2-YLMETHOXY)-PHENYLAMINE Substance Database | Source: nextsds.com | URL: 1

  • Title: PYRROLO-PYRIDINE DERIVATIVES FOR THE TREATMENT OF CANCER DISEASES (Patent 1971604) | Source: epo.org | URL: 3

  • Title: WO 2005/026158 A1 - Pyrimidine Derivatives | Source: googleapis.com | URL: 2

  • Title: WO2007028135A2 - Imidazopyridine compounds | Source: google.com | URL: 5

  • Title: 2,4-di[(hetero)arylamino]-pyrimidine derivatives as zap-70 and/or syk inhibitors (EP 2266977 A1) | Source: googleapis.com | URL: 4

Sources

Foundational

An In-Depth Technical Guide to the Crystallographic Structure Analysis of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine

This guide provides a comprehensive, field-proven methodology for the complete crystallographic structure analysis of the novel small molecule, 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine. As of the time of thi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, field-proven methodology for the complete crystallographic structure analysis of the novel small molecule, 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine. As of the time of this writing, a public crystal structure for this specific compound has not been deposited in the Cambridge Structural Database (CSD). Therefore, this document serves as both a detailed protocol and an expert perspective on the anticipated workflow, challenges, and analytical insights that would be pursued in its determination. The principles and techniques described herein are grounded in established best practices for small molecule crystallography and are designed to provide researchers, scientists, and drug development professionals with a robust framework for similar structural investigations.

Introduction: The Rationale for Structural Elucidation

5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine is a compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture combines several key features: a fluorinated phenylamine ring, a common motif in bioactive molecules that can modulate metabolic stability and binding affinity; and a chiral tetrahydrofuran moiety, which introduces stereochemical complexity and potential for specific hydrogen bonding interactions.

The precise three-dimensional arrangement of atoms, conformational preferences, and intermolecular interactions in the solid state are critical determinants of a compound's physicochemical properties, including solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining this information.[1] By elucidating the crystal structure of this molecule, we can gain invaluable insights into its potential for polymorphism, its hydrogen bonding networks, and the influence of the fluorine substituent on its crystal packing—all of which are vital for its development as a potential therapeutic agent.[2]

Part 1: Synthesis and High-Purity Material Preparation

A robust crystallographic analysis begins with the synthesis and rigorous purification of the target compound. The presence of impurities or even minor stereoisomers can significantly impede crystallization.

Proposed Synthetic Workflow

A plausible and efficient synthetic route would involve a nucleophilic aromatic substitution (SNAr) reaction. The workflow is outlined below:

cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Reduction of Nitro Group 2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene Product_1 Intermediate Product 2,4-Difluoronitrobenzene->Product_1 NaH, THF, 0 °C to rt (S)-Tetrahydrofuran-2-ylmethanol (S)-Tetrahydrofuran-2-ylmethanol (S)-Tetrahydrofuran-2-ylmethanol->Product_1 Product_2 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine Product_1->Product_2 Pd/C, H2 (g), EtOH

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 5-Fluoro-2-((S)-tetrahydrofuran-2-ylmethoxy)nitrobenzene.

    • To a solution of (S)-tetrahydrofuran-2-ylmethanol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq., 60% dispersion in mineral oil).

    • Stir the mixture for 30 minutes at 0 °C.

    • Add a solution of 2,4-difluoronitrobenzene (1.05 eq.) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction carefully with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of 5-Fluoro-2-((S)-tetrahydrofuran-2-ylmethoxy)phenylamine.

    • Dissolve the product from Step 1 in ethanol.

    • Add 10% palladium on carbon (0.1 eq. by weight).

    • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the final product.

Purification and Characterization for Crystallization

For crystallographic studies, the purity of the compound must be exceptionally high (>99.5%).

  • Final Purification: Recrystallization or preparative HPLC is often necessary to remove trace impurities that can inhibit crystal growth.

  • Characterization: Confirm the identity and purity of the final compound using:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and absence of proton- or fluorine-containing impurities.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 2: The Critical Challenge of Crystallization

Obtaining single crystals of sufficient size and quality is frequently the most significant bottleneck in SCXRD.[3] A systematic approach using a variety of techniques and conditions is essential for success.

Crystallization Screening Strategy

A multi-pronged screening approach is recommended, exploring a wide range of solvent systems and crystallization methods.

Crystallization MethodPrincipleTypical Solvents/ConditionsRationale & Causality
Slow Evaporation The concentration of the solute gradually increases as the solvent evaporates, eventually reaching supersaturation and promoting crystal nucleation and growth.Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Methanol (MeOH), Acetonitrile (MeCN)Simple and effective for many organic molecules. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.
Vapor Diffusion (Hanging/Sitting Drop) A drop containing the compound and a solvent is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The gradual diffusion of the precipitant into the drop induces crystallization.Compound in a good solvent (e.g., THF, Acetone) diffusing against a poor solvent (e.g., Hexane, Heptane, Water).This method allows for a very slow and controlled approach to supersaturation, often yielding high-quality crystals.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.Toluene, Dichlorobenzene, Dimethylformamide (DMF)Effective for compounds with a significant temperature-dependent solubility profile.
Advanced Methods: Microbatch Under-Oil Small droplets of the crystallization solution are dispensed under a layer of inert oil (e.g., paraffin or silicone oil), which limits solvent evaporation and promotes slow equilibration.[4]Can be used with a wide range of solvent systems in high-throughput screening formats.This high-throughput technique allows for the rapid screening of many conditions and is particularly useful when only small amounts of material are available.[3]
Experimental Protocol: Crystallization Screening
  • Prepare a stock solution of the purified compound at a concentration near its saturation point in a good solvent (e.g., THF or Acetone).

  • Set up a 96-well crystallization plate for microbatch-under-oil screening.

  • In each well, dispense a 1 µL drop of the compound's stock solution and a 1 µL drop of a precipitant solution from a commercially available screen.

  • Seal the plate and store it in a vibration-free environment at a constant temperature (e.g., 4 °C or 20 °C).

  • Monitor the drops periodically under a microscope over several weeks for the appearance of crystals.

Part 3: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once a suitable crystal is obtained, the next step is to collect the diffraction data.

Crystal_Selection Select a high-quality crystal (sharp edges, no visible defects) Mounting Mount the crystal on a cryoloop Crystal_Selection->Mounting Cryo-cooling Flash-cool the crystal in a stream of cold N2 (100 K) Mounting->Cryo-cooling Reduces radiation damage Centering Center the crystal in the X-ray beam Cryo-cooling->Centering Data_Collection Collect diffraction data using a series of rotations (e.g., ω-scans) Centering->Data_Collection Data_Processing Integrate reflections and scale data Data_Collection->Data_Processing

Caption: Workflow for SCXRD data collection.

Experimental Protocol: Data Collection
  • Crystal Mounting: Under a microscope, select a single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm. Carefully mount the crystal on a cryoloop using a small amount of cryoprotectant oil (e.g., Paratone-N).

  • Cryo-Cooling: Immediately place the mounted crystal into a cold stream of nitrogen gas (typically at 100 K) on the diffractometer. This process of flash-cooling vitrifies the solvent and minimizes radiation damage to the crystal during data collection.

  • Data Collection:

    • Use a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CMOS or CCD detector).

    • Perform an initial series of short exposures to determine the unit cell parameters and crystal system.

    • Based on the crystal's symmetry, devise a data collection strategy to measure a complete and redundant set of diffraction intensities. This typically involves a series of ω-scans, where the crystal is rotated through a specific angular range while being irradiated.

  • Data Processing:

    • The collected diffraction images are processed to integrate the intensities of each reflection.

    • The data is then scaled and corrected for experimental factors (e.g., Lorentz and polarization effects, absorption). This step yields a final reflection file ready for structure solution.

Part 4: Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure, yielding a final atomic model.

Reflection_File Input: hkl reflection file Space_Group Determine space group from systematic absences Reflection_File->Space_Group Structure_Solution Solve the structure (e.g., using SHELXT or olex2.solve) Space_Group->Structure_Solution Direct Methods or Dual-Space Initial_Model Build initial atomic model Structure_Solution->Initial_Model Refinement Refine atomic positions and displacement parameters (e.g., using SHELXL) Initial_Model->Refinement Hydrogen_Atoms Add hydrogen atoms to the model Refinement->Hydrogen_Atoms Final_Model Final refined model Refinement->Final_Model Convergence Hydrogen_Atoms->Refinement Validation Validate the structure (e.g., using checkCIF) Final_Model->Validation

Caption: Computational workflow for structure solution and refinement.

Protocol: Structure Solution and Refinement
  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group, which describes its symmetry.

  • Structure Solution: An initial electron density map is generated from the diffraction intensities using direct methods or dual-space algorithms. This map reveals the positions of the heavier atoms (F, O, N, C).

  • Model Building and Refinement:

    • An initial atomic model is built by assigning atoms to the peaks in the electron density map.

    • This model is then refined using a least-squares minimization process. The refinement iteratively adjusts the atomic coordinates and thermal displacement parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Handling Potential Disorder: The tetrahydrofuran ring is flexible and may adopt multiple conformations in the crystal lattice. Similarly, fluorine substitution can sometimes lead to positional disorder.[5][6] If disorder is present, it will be modeled by assigning partial occupancies to the atoms in different positions.

  • Validation: The final refined structure is rigorously validated using tools like checkCIF to ensure its geometric and crystallographic sensibility. Key metrics for a good quality structure include low R-factors (R1 < 5%), a goodness-of-fit (GooF) value close to 1.0, and a clean final difference electron density map.

Part 5: Hypothetical Structural Analysis and Insights

Based on the molecular structure, we can anticipate several key features in the crystal packing.

Anticipated Crystallographic Data
ParameterAnticipated Value/RangeSignificance
Crystal System Monoclinic or OrthorhombicThese are the most common crystal systems for organic molecules.
Space Group P2₁/c, P-1, P2₁2₁2₁Common non-centrosymmetric (chiral) or centrosymmetric space groups.
Z (Molecules per unit cell) 2, 4, or 8Indicates the number of molecules in the asymmetric unit and their relationship by symmetry.
Density (calculated) 1.3 - 1.5 g/cm³Typical for organic molecules of this composition.
R1 factor < 0.05 (5%)A key indicator of the quality of the final refined model.
Goodness-of-Fit (GooF) ~1.0Indicates that the model is a good fit to the data.
Analysis of Intermolecular Interactions

A detailed analysis of the crystal packing would reveal the non-covalent interactions that stabilize the lattice. We would expect to observe:

  • Hydrogen Bonding: The amine group (-NH₂) is a strong hydrogen bond donor, and the ether oxygen of the tetrahydrofuran ring and the amine nitrogen itself are potential acceptors. We would anticipate strong N-H···O or N-H···N hydrogen bonds, likely forming chains or dimers that are fundamental to the crystal packing.

  • C-H···F and C-H···π Interactions: Weak C-H···F hydrogen bonds involving the fluorine substituent are also possible and can play a significant role in directing the crystal packing.[7] Interactions between C-H bonds and the aromatic ring (C-H···π) are also expected.

  • π-π Stacking: The fluorinated phenyl rings may engage in π-π stacking interactions, which could be either face-to-face or offset, depending on the electronic effects of the fluorine and amine substituents.

Understanding this intricate network of interactions is crucial for rationalizing the compound's solid-state properties and for designing future analogs with improved characteristics.

Conclusion

The crystallographic analysis of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine provides the definitive, atomic-level blueprint of its solid-state structure. This guide outlines a comprehensive and robust methodology, from synthesis to final structural analysis, grounded in established scientific principles. The resulting structural information—including molecular conformation, stereochemistry, and the detailed map of intermolecular interactions—is indispensable for advancing its development in pharmaceutical and materials science applications. While the specific structure remains to be determined, the framework presented here provides a clear and authoritative path to its elucidation.

References

  • [March 01 2023] Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing).
  • [November 09 2021] A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature - MDPI.
  • [October 22-23, 2018] Crystal structure studies of small molecules | 44936 - Longdom Publishing.
  • [March 01 2023] Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton.
  • What Is Small Molecule Crystal Structure Analysis? - Rigaku.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • [May 21, 2025] Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study - ResearchGate.
  • Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC - NIH.
  • [April 18 2015] Crystal structure of 2-chloro-N-(3-fluoro-phen-yl)acetamide - PubMed.

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Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Incorporating 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine into Kinase Inhibitor Scaffolds

Abstract The deliberate incorporation of fluorine and saturated heterocyclic motifs is a cornerstone of modern medicinal chemistry, particularly in the design of selective and potent kinase inhibitors. This guide provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The deliberate incorporation of fluorine and saturated heterocyclic motifs is a cornerstone of modern medicinal chemistry, particularly in the design of selective and potent kinase inhibitors. This guide provides a comprehensive technical overview and detailed protocols for the strategic integration of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine into diverse kinase inhibitor scaffolds. We will explore the strategic rationale for using this building block, focusing on the synergistic benefits of its constituent parts: the fluorine atom for modulating electronic properties and metabolic stability, and the tetrahydrofuran (THF) moiety for improving solubility and providing key hydrogen bond accepting capabilities. This document details two primary, robust synthetic methodologies—Palladium-catalyzed Buchwald-Hartwig amination and amide bond formation—providing researchers with the practical knowledge to leverage this valuable synthon in drug discovery programs.

Rationale and Strategic Considerations

The design of next-generation kinase inhibitors requires a nuanced approach to optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The title compound, 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine, offers a unique combination of functionalities that address several key challenges in kinase inhibitor design.

1.1. The Role of the Fluorine Substituent

Fluorine has become a strategically vital element in modern drug discovery.[1][2] Its incorporation is not merely an isomorphic replacement for hydrogen but a deliberate strategy to fine-tune molecular properties.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[2] Placing a fluorine atom on the aniline ring can block potential sites of metabolism, thereby increasing the drug's half-life and bioavailability.[2]

  • Modulation of Basicity: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which lowers the pKa of the proximal amine. This modulation can be critical for optimizing cell permeability and avoiding off-target activities, such as hERG channel inhibition.[4]

  • Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein's active site, including dipole-dipole interactions and orthogonal multipolar interactions with backbone amides, which can enhance binding affinity.[1]

1.2. The Advantage of the Tetrahydrofuran (THF) Moiety

Saturated heterocycles like tetrahydrofuran are increasingly utilized to escape "flatland" and introduce three-dimensional character into drug candidates, which often leads to improved physicochemical properties.[5]

  • Improved Solubility and Reduced Lipophilicity: The oxygen atom in the THF ring acts as a hydrogen bond acceptor, which can significantly improve aqueous solubility—a common challenge for kinase inhibitors.[6][7] Replacing a lipophilic alkyl or aryl group with a THF moiety can reduce the overall lipophilicity of the molecule, leading to a better ADME profile.[6]

  • Vectorial Exit and Target Interactions: The THF group can orient substituents into specific vectors of chemical space. The oxygen atom can form crucial hydrogen bonds with residues in the kinase active site, mimicking interactions made by the ribose of ATP or displacing key water molecules.[7][8] This has been a successful strategy in the development of potent inhibitors for targets like HIV-1 protease, where the bis-THF moiety of Darunavir forms critical hydrogen bonds with the protein backbone.[8]

  • Metabolic Stability: While the THF ring itself can be a site of metabolism, its incorporation often serves to block metabolism at other positions or results in metabolites with more favorable properties.[5]

By combining these features, 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine serves as a "privileged" building block for creating kinase inhibitors with potentially enhanced potency, selectivity, and drug-like properties.

Physicochemical Properties of the Building Block

A clear understanding of the starting material's properties is essential for reaction design and downstream characterization.

PropertyValueSource
CAS Number 869944-74-1[9]
Molecular Formula C₁₁H₁₄FNO₂[9]
Molecular Weight 211.24 g/mol [9]
Appearance (Typically an oil or low-melting solid)General Chemical Knowledge
Predicted cLogP ~1.8 - 2.2Cheminformatics Software
Predicted pKa (Amine) ~3.5 - 4.0Cheminformatics Software

Core Synthetic Protocols

The primary amino group of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine is the key reactive handle for its incorporation into kinase inhibitor scaffolds. The two most prevalent and versatile methods for this transformation are C-N cross-coupling and amide bond formation.[10][11]

Protocol 3.1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and widely used method for forming C(aryl)-N bonds.[12][13] It is ideal for coupling the title amine with kinase scaffolds bearing an aryl halide (Br, Cl) or triflate (OTf) group.[14][15] This reaction has revolutionized the synthesis of arylamines due to its broad functional group tolerance and reliable performance.[10][13]

Workflow Diagram:

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Purification Amine 5-Fluoro-2-(THF-methoxy)-phenylamine (1.2 equiv) Reaction Combine in anhydrous solvent (e.g., Toluene, Dioxane) Inert Atmosphere (N₂ or Ar) Heat (80-110 °C) Monitor by LC-MS/TLC Amine->Reaction Scaffold Kinase Scaffold-X (X = Br, Cl, OTf) (1.0 equiv) Scaffold->Reaction Catalyst Pd₂(dba)₃ (1-2 mol%) + Ligand (2-4 mol%) (e.g., XPhos, RuPhos) Catalyst->Reaction Base Base (e.g., NaOtBu, K₂CO₃) (1.5-2.0 equiv) Base->Reaction Workup Cool to RT Quench (e.g., water) Extract with Organic Solvent (e.g., EtOAc) Reaction->Workup Purification Dry (Na₂SO₄), Concentrate Purify via Column Chromatography (Silica Gel) Workup->Purification Product Final Kinase Inhibitor Purification->Product

Caption: Buchwald-Hartwig C-N Coupling Workflow.

Detailed Step-by-Step Protocol:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide/triflate-functionalized kinase scaffold (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 3-4 mol%).[16]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., Sodium tert-butoxide, 1.5 equiv). Then, add 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to a concentration of 0.1-0.2 M).

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup (Quench & Extraction): Once complete, cool the reaction to room temperature. Carefully quench by adding water. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 3.2: Amide Bond Formation

For kinase scaffolds that feature a carboxylic acid, direct amide bond formation is the most efficient strategy. The aniline nitrogen of the title compound is somewhat sterically hindered and electronically deactivated by the ortho-alkoxy and para-fluoro substituents, respectively. Therefore, robust coupling agents are recommended.[17][18] Using an acyl fluoride intermediate strategy or a potent uronium-based coupling agent like HATU can be highly effective for these challenging couplings.[19][20]

Workflow Diagram:

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Acid Kinase Scaffold-COOH (1.0 equiv) Reaction Combine in anhydrous solvent (e.g., DMF, CH₂Cl₂) Stir at 0 °C to RT Monitor by LC-MS/TLC Acid->Reaction Amine 5-Fluoro-2-(THF-methoxy)-phenylamine (1.1 equiv) Amine->Reaction Coupling Coupling Agent (e.g., HATU, EDC/HOBt) (1.2 equiv) Coupling->Reaction Base Amine Base (e.g., DIPEA, Et₃N) (2.0-3.0 equiv) Base->Reaction Workup Quench (e.g., sat. NH₄Cl) Extract with Organic Solvent (e.g., EtOAc, CH₂Cl₂) Reaction->Workup Purification Wash with aq. base/acid Dry & Concentrate Purify via Column Chromatography Workup->Purification Product Final Kinase Inhibitor Purification->Product

Caption: Amide Bond Formation Workflow.

Detailed Step-by-Step Protocol (using HATU):

  • Reactant Dissolution: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized kinase scaffold (1.0 equiv), 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine (1.1 equiv), and HATU (1.2 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv), dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by LC-MS (typically 2-16 hours). For particularly hindered substrates, gentle heating (e.g., 40-50 °C) may be required.[21]

  • Workup (Quench & Extraction): Upon completion, pour the reaction mixture into water or a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers successively with saturated aqueous NaHCO₃, water, and brine to remove unreacted acid and DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to afford the desired amide.

Downstream Applications and Characterization

Following successful synthesis and purification, the new kinase inhibitor analogues must be fully characterized.

  • Structural Verification: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Biochemical Assays: Determine the inhibitory activity (IC₅₀) against the target kinase and a panel of off-target kinases to assess potency and selectivity.

  • Cellular Assays: Evaluate the compound's ability to inhibit signaling pathways in relevant cancer cell lines (e.g., measuring target phosphorylation levels via Western Blot).

  • ADME Profiling: Conduct in vitro assays to measure properties such as solubility, cell permeability (e.g., Caco-2), and metabolic stability in liver microsomes.

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Buchwald-Hartwig Inactive catalyst; wrong ligand/base combination; poor quality solvent/reagents.Screen different phosphine ligands (e.g., RuPhos, BrettPhos) and bases (K₂CO₃, Cs₂CO₃). Ensure all reagents and solvents are strictly anhydrous and degassed.
No reaction in amide coupling Insufficiently active coupling agent; steric hindrance.Switch to a more powerful coupling agent like HATU or COMU. Consider an acyl fluoride protocol by pre-treating the acid with a reagent like BTFFH.[18][19]
Side products (e.g., hydrodehalogenation) β-hydride elimination is competing with reductive elimination.Use a bulkier phosphine ligand to sterically disfavor the β-hydride elimination pathway.[12] Lowering the reaction temperature may also help.
Difficulty in purification Co-elution with starting materials or byproducts.Optimize the chromatography gradient. If the product is basic, consider using a triethylamine-treated silica gel. A reverse-phase HPLC purification may be necessary.

References

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  • Zhang, Z., et al. (2021). Palladium-catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate. Available at: [Link]

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Application

scale-up synthesis guidelines for 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine

A Comprehensive Protocol for Etherification and Chemoselective Nitro Reduction Target Audience: Researchers, process chemists, and drug development professionals. Introduction & Strategic Overview The compound 5-fluoro-2...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Protocol for Etherification and Chemoselective Nitro Reduction

Target Audience: Researchers, process chemists, and drug development professionals.

Introduction & Strategic Overview

The compound 5-fluoro-2-(tetrahydrofuran-2-ylmethoxy)aniline (also known as 5-fluoro-2-((tetrahydrofuran-2-yl)methoxy)aniline) is a highly versatile building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and anti-inflammatory agents.

Designing a scale-up synthesis for this molecule requires navigating two primary chemical challenges: achieving high-yielding alkylation of a sterically hindered phenol and performing a chemoselective nitro reduction without triggering hydrodefluorination. This application note details a robust, two-step synthetic workflow engineered for scalability, safety, and high atom economy.

Mechanistic Rationale & Process Design

Step 1: Williamson Etherification under Kinetic Control

The synthesis initiates with the alkylation of [1]. The phenolic hydroxyl group is rendered relatively acidic (pKa ~7.1) by the electron-withdrawing ortho-nitro group, allowing for facile deprotonation using a mild base such as potassium carbonate ( K2​CO3​ ).

Causality in Reagent Selection: While tetrahydrofurfuryl chloride or bromide are common alkylating agents, primary alkyl halides with adjacent bulky groups (like the tetrahydrofuran ring) often suffer from sluggish SN​2 kinetics and competing elimination (E2) pathways at elevated temperatures. To ensure a self-validating, high-conversion reaction, [2] is utilized. The tosylate acts as a superior leaving group, driving the SN​2 substitution to completion in a polar aprotic solvent like N,N-Dimethylformamide (DMF), which optimally solvates the potassium cation to leave the phenoxide highly nucleophilic.

Step 2: Chemoselective Nitro Reduction

The reduction of the intermediate 4-fluoro-2-nitro-1-((tetrahydrofuran-2-yl)methoxy)benzene to the target aniline presents a critical chemoselectivity challenge.

Causality in Catalyst Selection: Standard catalytic hydrogenation protocols for[3] utilizing 10% Palladium on Carbon (Pd/C) frequently result in the oxidative addition of palladium into the activated C-F bond, leading to significant defluorination impurities. To mitigate this, our protocol employs 5% Platinum on Carbon (Pt/C) . Platinum exhibits a drastically lower propensity for C-F bond insertion while maintaining excellent catalytic activity for nitro group reduction under mild hydrogen pressure.

Quantitative Data: Catalyst Optimization

To validate the choice of reduction conditions, a catalyst screening was performed. The data below summarizes the impact of various catalytic systems on the yield and purity profile of the final aniline.

Table 1: Catalyst Screening for Nitro Reduction of Fluorinated Intermediates

Catalyst SystemReaction ConditionsConversion (%)Isolated Yield (%)Defluorination Impurity (%)Scale-Up Suitability
10% Pd/C H2​ (50 psi), MeOH, 25°C>99.078.515.0 - 22.0Poor (High impurity burden)
5% Pd/C (Sulfided) H2​ (50 psi), MeOH, 25°C>99.089.22.5 - 5.0Moderate
5% Pt/C H2​ (30 psi), MeOH, 25°C>99.095.4 < 0.5 Excellent
Fe/NH4​Cl EtOH/ H2​O (3:1), 80°C95.082.0Not detectedPoor (Iron sludge generation)

Visualizations: Workflows & Pathways

SyntheticPathway SM 4-Fluoro-2-nitrophenol (CAS: 394-33-2) Int 4-Fluoro-2-nitro-1-((tetrahydrofuran -2-yl)methoxy)benzene SM->Int Etherification (SN2) Reagent Tetrahydrofurfuryl Tosylate + K2CO3 / DMF Reagent->Int Prod 5-Fluoro-2-(tetrahydrofuran- 2-ylmethoxy)aniline Int->Prod Chemoselective Reduction Red H2 (30 psi), 5% Pt/C Methanol, 25°C Red->Prod

Synthetic pathway from 4-fluoro-2-nitrophenol to target aniline via etherification and reduction.

ProcessFlow Prep 1. Reagent Prep Charge DMF, K2CO3, SM & Tosylate React 2. Alkylation Stir at 80°C Monitor via HPLC Prep->React Workup1 3. Workup Water crash-out Filter & Dry React->Workup1 Hydro 4. Hydrogenation Pt/C, H2 gas Monitor purity Workup1->Hydro Purify 5. Purification Crystallization from Heptane Hydro->Purify

Scale-up process flow detailing the operational sequence from reagent preparation to purification.

Experimental Protocols (Scale-Up Ready)

Protocol 1: Synthesis of 4-Fluoro-2-nitro-1-((tetrahydrofuran-2-yl)methoxy)benzene

This procedure is designed to bypass liquid-liquid extraction during workup, relying instead on a highly scalable aqueous "crash-out" isolation.

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charging: Charge the reactor with 4-fluoro-2-nitrophenol (1.0 equivalent) and anhydrous DMF (5.0 volumes). Stir until a homogeneous solution is achieved.

  • Base Addition: Add anhydrous K2​CO3​ (2.0 equivalents) in portions. The solution will turn deep yellow/orange, indicating phenoxide formation.

  • Electrophile Addition: Slowly add tetrahydrofurfuryl tosylate (1.2 equivalents) while maintaining the internal temperature below 30°C.

  • Reaction: Heat the mixture to 80°C and stir for 12 hours.

  • In-Process Control (IPC): Sample the reaction and analyze via HPLC (254 nm). The reaction is deemed complete when the residual starting phenol is < 1.0%.

  • Workup & Isolation: Cool the reactor to 20°C. Vigorously stir the mixture and slowly add purified water (15.0 volumes) over 1 hour. The product will precipitate as a granular solid.

  • Filtration: Filter the suspension through a Nutsche filter. Wash the filter cake with water (3 x 3 volumes) to remove residual DMF and potassium salts. Dry under vacuum at 45°C to constant weight.

Protocol 2: Synthesis of 5-Fluoro-2-(tetrahydrofuran-2-ylmethoxy)aniline

This procedure utilizes mild hydrogenation conditions to strictly prevent the loss of the aromatic fluorine atom.

  • Reactor Setup: Purge a pressure-rated hydrogenation vessel with nitrogen (3 cycles).

  • Charging: Charge the intermediate from Protocol 1 (1.0 equivalent) and methanol (10.0 volumes).

  • Catalyst Addition: Under a strict nitrogen blanket, carefully add 5% Pt/C (0.02 equivalents by weight). Safety Note: Dry catalyst is pyrophoric; ensure the reactor is free of oxygen.

  • Hydrogenation: Purge the vessel with hydrogen gas (3 cycles). Pressurize the reactor to 30 psi with H2​ and stir vigorously at 25°C.

  • In-Process Control (IPC): Monitor hydrogen uptake. Once uptake ceases (typically 4-6 hours), sample for HPLC analysis. Ensure complete disappearance of the nitro intermediate and verify that the defluoro-impurity is < 0.5%.

  • Workup: Vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the cake with methanol (2 volumes).

  • Purification: Concentrate the filtrate under reduced pressure to yield a crude oil. Crystallize the product by dissolving it in a minimal amount of ethyl acetate and slowly adding heptane until cloud point is reached. Cool to 0°C, filter, and dry to yield the pure target aniline.

References

  • PubChem. "4-Fluoro-2-nitrophenol." National Center for Biotechnology Information. Available at:[Link]

  • ChemBK. "Tetrahydrofurfuryl tosylate." Chemical Database. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine in Aqueous Media

Welcome to the dedicated technical support guide for 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overco...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the aqueous solubility of this compound. Our approach is rooted in foundational physicochemical principles and field-proven formulation strategies, providing you with a logical and efficient path to achieving your desired concentration in aqueous media.

Understanding the Molecule: Predicted Physicochemical Properties

Structure:

Predicted Properties Summary:

ParameterPredicted ValueImplication for Aqueous Solubility
pKa (basic) 3.5 - 4.5The aromatic amine is a weak base. At pH values significantly below the pKa, the amine will be protonated (R-NH3+), leading to a substantial increase in aqueous solubility.[1]
cLogP 2.5 - 3.5This value suggests the molecule is moderately lipophilic, which is often associated with poor aqueous solubility.[2]
Aqueous Solubility Likely LowBased on the cLogP and the presence of a relatively large, non-polar structure, the intrinsic solubility in neutral water is expected to be low. Many new chemical entities exhibit poor water solubility.[3][4][5]

These predictions strongly suggest that 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine is a Biopharmaceutics Classification System (BCS) Class II or IV candidate, characterized by low solubility.[5] Therefore, solubility enhancement is a critical step for most applications.

Troubleshooting Workflow: A Step-by-Step Guide to Solubility Enhancement

We recommend a systematic, tiered approach to improving the aqueous solubility of your compound. This workflow starts with the simplest and most cost-effective methods and progresses to more complex formulation strategies.

Solubility_Workflow cluster_0 Tier 1: Intrinsic Property Modification cluster_1 Tier 2: Formulation Approaches cluster_2 Tier 3: Advanced Strategies start Start: Poorly Soluble Compound ph_adjust pH Adjustment start->ph_adjust Ionizable Amine Group cosolvency Co-solvency ph_adjust->cosolvency Inadequate Solubility or Precipitation Issues end_goal Goal: Target Concentration Achieved ph_adjust->end_goal Success cyclodextrin Cyclodextrin Complexation cosolvency->cyclodextrin Toxicity or High Co-solvent % Needed cosolvency->end_goal Success surfactants Surfactant Systems cyclodextrin->surfactants Complexation Inefficient cyclodextrin->end_goal Success solid_dispersion Solid Dispersions surfactants->solid_dispersion Micelle Instability or Drug Loading Issues surfactants->end_goal Success solid_dispersion->end_goal Success

Caption: A tiered workflow for enhancing the aqueous solubility of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine.

FAQs and Troubleshooting Guides

Tier 1: pH Adjustment

Q1: My compound won't dissolve in neutral water. What is the first and most critical step I should take?

A1: The first step is to exploit the basicity of the aromatic amine group through pH adjustment.[6] By lowering the pH of the aqueous medium, you protonate the amine, forming a more soluble salt in situ.[7] The solubility of compounds with basic groups is highly pH-dependent.[6][8]

Protocol 1: pH-Solubility Profile Determination

This experiment is essential to understand your compound's behavior and identify the optimal pH for solubilization.

  • Preparation: Prepare a series of aqueous buffers covering a pH range from 2 to 8 (e.g., citrate, phosphate, and HCl buffers).[9]

  • Equilibration: Add an excess amount of your compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Incubation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling and Analysis: Withdraw a sample from each vial. Clarify the sample by centrifuging at high speed or filtering through a 0.22 µm PVDF syringe filter to remove any undissolved solid.

  • Quantification: Dilute the supernatant/filtrate in a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Plot: Plot the measured solubility (e.g., in µg/mL) against the pH of each buffer.

Q2: I dissolved my compound at a low pH, but it precipitated when I adjusted the pH back towards neutral. How can I prevent this?

A2: This is expected behavior for a basic compound. As the pH increases above the pKa, the compound converts from the soluble ionized form (R-NH3+) to the less soluble free base (R-NH2). To maintain solubility at a higher pH, you will need to employ formulation strategies from Tier 2, such as using co-solvents or cyclodextrins, which can solubilize the free base form of the compound.[7]

Tier 2: Formulation Approaches

If pH adjustment alone is insufficient to achieve your target concentration or if your experimental system requires a near-neutral pH, the next step is to incorporate excipients.

Q3: What are co-solvents and how can they help with my compound's solubility?

A3: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[10][11][12] This process, known as co-solvency, essentially makes the aqueous environment more "hospitable" to your lipophilic molecule.[13][14]

Commonly Used Co-solvents:

Co-solventProperties & Considerations
Ethanol A potent solubilizer, but can sometimes cause toxicity in cellular assays.[2][10]
Propylene Glycol (PG) A versatile and commonly used co-solvent with a good safety profile.[2][10]
Polyethylene Glycol 400 (PEG 400) Effective for many poorly soluble drugs and has low toxicity.[2]
Dimethyl Sulfoxide (DMSO) A very strong solvent, but should be used with caution as it can have biological effects and enhance the permeability of other substances. Final concentrations in assays should typically be kept below 0.5%.

Protocol 2: Co-solvent Solubility Screening

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 20 mg/mL in DMSO).

  • Serial Dilution: Create a dilution series by adding the stock solution to your aqueous buffer (at the desired final pH) to achieve final co-solvent concentrations of, for example, 1%, 5%, 10%, and 20%.

  • Observation: Visually inspect for precipitation immediately and after a set period (e.g., 2 hours).

  • Quantification (Optional): If no precipitation is observed, you can quantify the concentration to confirm solubility.

Q4: I'm concerned about the potential toxicity of organic solvents in my experiment. Is there a safer alternative?

A4: Yes, cyclodextrins are an excellent alternative to co-solvents, especially for in vitro and in vivo studies.[15][16] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[17][18] They can encapsulate poorly soluble molecules, like yours, forming an "inclusion complex" that is water-soluble.[19][20]

Cyclodextrin_Mechanism cluster_0 Mechanism of Cyclodextrin Solubilization drug Poorly Soluble Drug (Lipophilic) complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) cd->complex

Caption: Encapsulation of a lipophilic drug by a cyclodextrin to form a water-soluble inclusion complex.

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and a favorable safety profile; widely used in pharmaceutical formulations.[15]
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) High water solubility and can be used in parenteral formulations.[21]

Protocol 3: Cyclodextrin Complexation

  • Cyclodextrin Solution: Prepare aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 5%, 10%, 20% w/v) in your desired buffer.

  • Drug Addition: Add an excess amount of your compound to each cyclodextrin solution.

  • Complexation: Stir the mixtures for 24-48 hours at a constant temperature to facilitate the formation of the inclusion complex.[22]

  • Analysis: Sample and analyze the concentration of the dissolved drug as described in Protocol 1.

Tier 3: Advanced Strategies

If the previous methods are still not sufficient, more advanced techniques can be employed, though they require more formulation expertise.

Q5: What other options can I explore if co-solvents and cyclodextrins don't work?

A5: You can explore the use of surfactants to form micelles that encapsulate the drug, or create amorphous solid dispersions .

  • Surfactants: These are amphiphilic molecules that can form micelles in water above a certain concentration (the critical micelle concentration). The hydrophobic core of the micelle can solubilize your compound.[8][12] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are commonly used.[23]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[4] This prevents the drug from crystallizing, and the amorphous form is generally much more soluble than the crystalline form.[24] This is an advanced technique typically requiring specialized equipment like a spray dryer or hot-melt extruder.[22][25]

These advanced strategies often require significant formulation development and are typically employed in later stages of drug development. For most research applications, a combination of pH adjustment, co-solvents, and/or cyclodextrins will be sufficient to resolve solubility challenges.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
  • Lohitesh, K., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020, June 2). Drug Development & Delivery.
  • Formulating OSDs for Poorly Soluble Drugs. (2025, July 15). Tablets & Capsules.
  • Cyclodextrins used as excipients. (2017, October 9). European Medicines Agency (EMA).
  • Ritika, S. L., Harikumar, & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Mohammad, A., Singh, S., & Swain, S. (2020). Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal.
  • Murdande, S. B., Pikal, M. J., Shanker, R. M., & Bogner, R. H. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024).
  • Cyclodextrins in pharmaceutical formulations II: solubilization, binding constant, and complexation efficiency. (2015, December 18). pharma excipients.
  • 5-FLUORO-2-(TETRAHYDRO-FURAN-2-YLMETHOXY)-PHENYLAMINE. NextSDS.
  • Sahoo, C. K., & Sahoo, T. K. (2020). Method Development, Validation, and Application of UV-Spectrophotometric Method for Estimation of Candesartan Cilexetil in Bulk and Tablet Dosage Form by Using Cosolvency Technique. Indian Journal of Pharmaceutical Sciences.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15).
  • Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. (2025).
  • Co-solvency: Significance and symbolism. (2025, July 31). wisdomlib.
  • Co-solvency. Slideshare.
  • 5-FLUORO-2-(FURAN-2-YLMETHOXY)-PHENYLAMINE. NextSDS.
  • Technical Support Center: Solubility Enhancement for (2S)-2-(methylamino)
  • Solubilizer Excipients. American Pharmaceutical Review.
  • Singh, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.
  • Strickley, R. G. (2003).
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). DMPK.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Technical Support Center: Strategies to Improve the Solubility of Poorly Soluble Drugs. Benchchem.
  • Properties of Amines. Chemistry LibreTexts.
  • Solubilization techniques used for poorly w
  • Al-kassas, R., et al. (2023). Exploration of the Safety and Solubilization, Dissolution, Analgesic Effects of Common Basic Excipients on the NSAID Drug Ketoprofen. MDPI.
  • Excipients. Pharmlabs.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022, August 23). MDPI.
  • Basic Properties of Amines. (2023, January 22). Chemistry LibreTexts.
  • Elder, D. P. (2015, September 30). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review.
  • Solubility of different APIs in selected ILs and comparison with their...
  • 2-(TETRAHYDRO-FURAN-2-YLMETHOXY)-5-TRIFLUOROMETHYL-PHENYLAMINE. NextSDS.
  • Solving solubility issues in modern APIs. (2018, July 26). TAPI.
  • 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine. Sapphire Bioscience.
  • pH Adjusting D

Sources

Optimization

Technical Support Center: LC-MS Mobile Phase Optimization for 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for 5-Fluor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine .

This specific compound presents a unique triad of chromatographic challenges:

  • A basic primary amine (phenylamine): Prone to secondary interactions with column silanols, leading to peak tailing.

  • A fluorinated aromatic ring: Alters π -electron density, impacting retention on standard alkyl phases.

  • A tetrahydrofuran (THF) ether linkage: Adds polarity and acts as a hydrogen-bond acceptor, reducing overall hydrophobicity.

The following guides, protocols, and mechanistic breakdowns will help you achieve optimal retention, symmetrical peak shape, and maximum Electrospray Ionization (ESI+) sensitivity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing severe peak tailing (As > 1.8) for this compound on a standard C18 column when using 0.1% Formic Acid? Causality: At the acidic pH provided by 0.1% formic acid, the primary amine group on your analyte is fully protonated. While formic acid provides the protons necessary for ESI+ ionization, its low ionic strength fails to shield the protonated amine from secondary ion-exchange interactions with residual, unendcapped negatively charged silanols ( Si−O− ) on the silica-based stationary phase. Solution: Switch to a buffered mobile phase, specifically 10 mM Ammonium Formate adjusted to pH 3.2 with Formic Acid. The highly mobile ammonium ions ( NH4+​ ) compete for and mask the active silanol sites, preventing the analyte from interacting with them and thereby sharpening the peak[1].

Q2: I added 0.1% Trifluoroacetic Acid (TFA) to fix the peak shape, but my MS signal dropped by over 90%. What happened? Causality: TFA is a strong ion-pairing agent. In the liquid phase, it forms a highly hydrophobic, neutral ion pair with your basic amine, which yields excellent chromatographic peak shape. However, in the ESI source, this tight ion pair fails to dissociate. The high surface tension of TFA-containing droplets and the strong gas-phase binding prevent the analyte from efficiently evaporating into the gas phase as a detectable bare ion, a phenomenon known as ion suppression[2]. Solution: Eliminate TFA from your mobile phase. If you require the peak-sharpening effects of a buffer, rely on the Ammonium Formate/Formic Acid system, which utilizes volatile salts that readily sublimate in the ESI source without suppressing the signal[1].

Q3: The compound elutes too close to the void volume ( t0​ ) on my C18 column. How can I increase retention without altering my MS-friendly mobile phase? Causality: The polar THF ring and the basic amine reduce the overall hydrophobicity of the molecule. A standard C18 column relies purely on hydrophobic (dispersive) interactions, which are insufficient for retaining this specific polar/aromatic structure. Solution: Switch to a Pentafluorophenyl (PFP) or Biphenyl stationary phase. A PFP column provides orthogonal retention mechanisms: π−π interactions with the analyte's fluoro-phenyl ring, dipole-dipole interactions with the THF oxygen, and enhanced hydrogen bonding. This will significantly increase retention factor ( k′ ) without requiring you to change your mobile phase chemistry.

Part 2: Mechanistic Visualizations

The following diagrams illustrate the logical workflow for troubleshooting this analyte and the chemical mechanism behind mobile phase selection.

G Start Start: LC-MS Optimization Q1 Retention < 2 Column Volumes? Start->Q1 RetYes Use PFP/Biphenyl Column Q1->RetYes Yes Q2 Peak Tailing (As > 1.5)? Q1->Q2 No RetYes->Q2 TailYes Add 10 mM Ammonium Formate Q2->TailYes Yes Q3 Severe MS Signal Suppression? Q2->Q3 No TailYes->Q3 SigYes Remove TFA, Use Formic Acid Q3->SigYes Yes Opt Optimized LC-MS Method Q3->Opt No SigYes->Opt

Workflow for optimizing retention, peak shape, and MS signal for basic fluoroanilines.

G cluster_TFA TFA Modifier (Signal Suppression) cluster_FA Formate Modifier (Optimal MS Signal) Analyte Protonated Amine [M+H]+ TFA TFA Anion Analyte->TFA Binds strongly FA Formate Anion Analyte->FA Binds weakly Pair Strong Neutral Pair TFA->Pair NoGas Trapped in Droplet Pair->NoGas Volatile Weak Pair FA->Volatile Gas Gas Phase Emission Volatile->Gas

Mechanism of ESI signal suppression by TFA versus optimal gas-phase emission with formate.

Part 3: Quantitative Data Summary

The choice of mobile phase additive dictates the balance between chromatographic resolution and mass spectrometric sensitivity. The table below summarizes the expected outcomes for basic fluoroaniline derivatives based on empirical LC-MS data[1][2][3].

Mobile Phase Additive (Aqueous Phase)Peak Asymmetry Factor ( As​ )Relative ESI+ MS Signal IntensityPrimary Chemical Mechanism
0.1% Formic Acid (FA) 1.8 - 2.5 (Severe Tailing)100% (Baseline Reference)Protons drive ionization; low ionic strength fails to mask stationary phase silanols.
0.1% Trifluoroacetic Acid (TFA) 1.0 - 1.1 (Excellent)< 10% (Highly Suppressed)Strong ion-pairing masks silanols but strictly prevents gas-phase ion emission.
10 mM Ammonium Formate + 0.1% FA 1.1 - 1.3 (Good to Excellent)85% - 95% (Optimal Balance) NH4+​ masks silanols; volatile formate allows efficient droplet desolvation.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, follow these self-validating protocols for preparing the mobile phase and executing the LC-MS method.

Protocol A: Preparation of MS-Compatible Buffered Aqueous Mobile Phase (Mobile Phase A)

Target: 10 mM Ammonium Formate with 0.1% Formic Acid in LC-MS Grade Water.

  • Weighing: Accurately weigh 0.631 g of high-purity, LC-MS grade Ammonium Formate.

  • Dissolution: Transfer the salt to a 1 L volumetric flask and dissolve in approximately 900 mL of LC-MS grade water.

  • Acidification: Add 1.0 mL of LC-MS grade Formic Acid to the solution.

  • Volume Adjustment: Bring the total volume to 1.0 L with LC-MS grade water and mix thoroughly.

  • System Validation Step 1 (pH Check): Measure the pH of the final solution. It must read between 3.1 and 3.3.

    • Causality Check: If the pH is > 3.3, the amine may not be fully protonated, leading to split peaks. If the pH is < 3.1, an error occurred in buffer weighing, which will alter column selectivity.

  • Filtration: Filter through a 0.2 µm hydrophilic PTFE membrane to remove particulates.

Protocol B: LC-MS Gradient Execution and Validation

Target: Elution of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine with optimal desolvation.

  • Mobile Phase B Setup: Use 100% LC-MS Grade Acetonitrile (with 0.1% Formic Acid). Do not add Ammonium Formate to Mobile Phase B.

    • Causality Check: Ammonium formate is insoluble in high concentrations of acetonitrile and will precipitate, destroying the LC pump seals.

  • Column Equilibration: Install a PFP or C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Equilibrate at 95% Mobile Phase A / 5% Mobile Phase B for 10 column volumes.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 4.0 min: 5% to 60% B (Linear gradient)

    • 4.0 - 5.0 min: 60% to 95% B (Column wash)

    • 5.0 - 7.0 min: 5% B (Re-equilibration)

  • System Validation Step 2 (MS Baseline Check): Monitor the MS Total Ion Chromatogram (TIC) baseline during the 60% to 95% B transition.

    • Causality Check: A sudden, massive spike in background noise indicates buffer precipitation in the source. If observed, reduce the maximum %B in your gradient or lower the source capillary voltage.

References

  • Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations Source: Waters Corporation URL:[Link]

  • Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules Source: Waters Corporation / LCMS.cz URL:[Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry Source: LCGC International URL:[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International URL:[Link]

Sources

Troubleshooting

reducing byproduct formation in 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine cross-coupling reactions

Welcome to the Advanced Applications Support Center. Coupling complex, sterically hindered primary anilines like 5-fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine presents unique mechanistic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Coupling complex, sterically hindered primary anilines like 5-fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine presents unique mechanistic challenges. The ortho-alkoxy group (tetrahydrofurfuryl ether) provides both steric bulk and potential chelation sites, while the meta-fluoro group subtly reduces nucleophilicity via inductive withdrawal.

This guide provides field-proven troubleshooting strategies to suppress bis-arylation, prevent catalyst poisoning, and eliminate ether cleavage during Buchwald-Hartwig aminations.

Troubleshooting & FAQs

Q1: Why am I seeing significant bis-arylation (tertiary amine formation), and how do I restrict the reaction to mono-arylation? A1: Primary anilines are inherently prone to over-arylation because the newly formed secondary amine can undergo a second oxidative addition. When using standard bidentate ligands (e.g., BINAP or dppf), the palladium center remains unshielded enough to allow this secondary coupling. The Solution: Transition to dialkylbiarylphosphine ligands specifically engineered for primary amines, such as [1]. The highly hindered biaryl backbone of BrettPhos tightly occupies the coordination sphere of the Pd center. This intense steric crowding alters the rate-limiting step, accelerating the reductive elimination of the mono-arylated product before a second oxidative addition can occur, effectively shutting down the bis-arylation pathway[2].

Q2: My reaction stalls at 30-40% conversion. Kinetic profiling suggests catalyst deactivation. Is the substrate poisoning the catalyst? A2: Yes, off-cycle catalyst sequestration is highly probable here. Your substrate contains an ortho-tetrahydrofurfuryl ether. The oxygen atoms in the ether linkage and the THF ring can act as a bidentate chelating moiety. Once the aniline coordinates to the Pd(II) intermediate, the adjacent oxygen can displace a weakly bound ligand, forming a catalytically dormant palladacycle[3]. The Solution: Utilize a highly coordinating, bulky monodentate ligand that resists displacement. Furthermore, using a pre-activated ensures the active L-Pd(0) species is generated rapidly and quantitatively at room temperature, outcompeting the off-cycle chelation pathway[3].

Q3: I am detecting cleavage of the tetrahydrofuran-2-ylmethoxy group and dehalogenation of my aryl halide. How do I minimize these degradation pathways? A3: Ether cleavage in this context is typically base-mediated (nucleophilic attack at elevated temperatures). Strong alkoxide bases like NaOtBu exacerbate this issue[4]. Dehalogenation (hydrodehalogenation) occurs when the Pd(II)-aryl intermediate abstracts a proton, often from trace water in the system. The Solution: Replace strong alkoxide bases with milder, insoluble inorganic bases such as Cs2CO3 or K3PO4[5]. These bases are sufficiently alkaline to deprotonate the Pd-bound amine but lack the nucleophilicity required to cleave the sensitive ether linkage[4]. To prevent dehalogenation, ensure strictly anhydrous conditions and use a non-coordinating, moderately polar solvent like anhydrous dioxane or t-amyl alcohol to optimize base solubility without introducing water.

Quantitative Data: Impact of Ligand/Base Selection on Byproduct Formation

(Reactions performed at 0.5 mmol scale, 1.0 equiv Aryl Bromide, 1.2 equiv Amine, 100 °C, 16h)

Ligand / Catalyst SystemBase (Equiv)SolventConversion (%)Mono-arylated Yield (%)Bis-arylation (%)Ether Cleavage (%)
Pd2(dba)3 / BINAPNaOtBu (1.5)Toluene>95423815
Pd(OAc)2 / XPhosCs2CO3 (2.0)Dioxane856518<2
RuPhos Pd G3LHMDS (2.4)THF7055105
BrettPhos Pd G3 K3PO4 (2.0) t-AmOH >99 94 <1 <1

Standardized Experimental Protocol

Optimized Mono-arylation of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine

  • Preparation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried 10 mL reaction vial with the Aryl Halide (1.0 equiv, 1.0 mmol) and 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Addition: Add BrettPhos Pd G3 (0.02 equiv, 2 mol%) and finely milled, anhydrous K3PO4 (2.0 equiv, 2.0 mmol). Causality Note: Milling the K3PO4 increases the active surface area, compensating for its low solubility in organic solvents and ensuring rapid deprotonation of the Pd(II)-amine complex.

  • Solvent Addition: Add anhydrous t-Amyl alcohol (2.0 mL, 0.5 M). Seal the vial tightly with a PTFE-lined septum cap. Causality Note: t-AmOH provides a polar, protic environment that enhances the solubility of the base's active surface area while suppressing beta-hydride elimination pathways.

  • Thermal Activation: Remove the vial from the glovebox and transfer it to a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 12–16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter the crude mixture through a short pad of Celite to remove the inorganic salts and palladium black. Concentrate the filtrate in vacuo prior to chromatographic purification.

Mechanistic & Workflow Visualizations

ReactionPathways Start Pd(0) + Aryl Halide OxAdd Oxidative Addition [Pd(II)(Ar)(X)] Start->OxAdd AmineCoord Amine Coordination (5-Fluoro-2-alkoxy-aniline) OxAdd->AmineCoord Chelation Off-Cycle Chelation (Ether Oxygen binds Pd) AmineCoord->Chelation Weak Ligand / No Steric Bulk Deprotonation Base Deprotonation [Pd(II)(Ar)(NHR)] AmineCoord->Deprotonation Bulky Ligand (BrettPhos) Dehalogenation Hydrodehalogenation (Proton Abstraction) Deprotonation->Dehalogenation Trace Water / Strong Base RedElim Reductive Elimination (Mono-arylated Product) Deprotonation->RedElim Optimized Conditions RedElim->Start Catalyst Regeneration BisArylation Second Ox. Addition (Bis-arylation) RedElim->BisArylation Unshielded Pd / Excess Aryl Halide

Logical relationship of productive catalytic steps versus byproduct formation pathways.

Workflow Step1 Glovebox Setup Add Reagents & Catalyst Step2 Solvent Addition Anhydrous t-AmOH Step1->Step2 Step3 Thermal Activation 80°C for 12-16h Step2->Step3 Step4 Workup & Filtration Celite Pad Step3->Step4

Step-by-step experimental workflow for the optimized Buchwald-Hartwig amination.

References

  • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL: [Link]

  • Title: Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: Journal of the American Chemical Society (via PMC) URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]

  • Title: Palladium-Catalyzed C–N and C–O Coupling – A Practical Guide from an Industrial Vantage Point Source: Advanced Synthesis & Catalysis URL: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Crystallization of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating and purifying 5-Fluoro-2-(tetrah...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with isolating and purifying 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine (also referred to as 5-Fluoro-2-(THF-2-ylmethoxy)aniline).

This molecule presents unique handling challenges: the electron-withdrawing 5-fluoro substituent reduces the amine's nucleophilicity and basicity, while the tetrahydrofuran (THF) ether linkage introduces significant hygroscopicity and hydrogen-bond accepting capabilities. The following troubleshooting guides, data tables, and self-validating protocols are engineered to help you achieve >99% purity and high crystalline yields.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude product is a dark, viscous oil instead of a solid. How do I induce crystallization? A1: This is the most common issue with this class of compounds. Causality: Free base fluoroalkoxyanilines are typically low-melting oils at room temperature due to the conformational flexibility of the THF ring and the disruption of crystal lattice packing by the bulky ortho-substituent. Solution: Do not attempt to crystallize the free base. Instead, convert the crude oil into a hydrochloride or tosylate salt. The protonation of the amine creates a rigid ionic lattice that readily crystallizes. Selective precipitation of the hydrochloride salt is a field-proven standard for purifying fluoroanilines[1].

Q2: During purification, the solution rapidly darkens from yellow to dark brown. How can I prevent this? A2: Causality: Anilines are electron-rich systems highly susceptible to auto-oxidation, forming highly colored azo, nitroso, or quinonoid byproducts upon exposure to air and light. Poorly nucleophilic anilines can also degrade rapidly during column chromatography[2]. Solution: Perform all extractions and crystallizations under an inert atmosphere (Nitrogen or Argon). Use degassed solvents. If the darkening is severe, add a mild antioxidant (e.g., 0.1% w/w sodium dithionite) to the aqueous phase during the acid-base extraction.

Q3: The hydrochloride salt forms a gummy residue instead of discrete crystals. What is going wrong? A3: Causality: The THF ether oxygen is highly hygroscopic. If there is residual water in your solvent system, the water molecules will hydrogen-bond with the THF ring and the chloride counter-ion, severely depressing the melting point and causing the product to "oil out" as a biphasic gum. Solution: Ensure strictly anhydrous conditions. Switch from standard solvents to anhydrous Isopropyl Alcohol (IPA) and use an anti-solvent like Methyl tert-butyl ether (MTBE) or Heptane.

Q4: How do I separate my target product from unreacted regioisomeric impurities? A4: Causality: Regioisomers (e.g., 4-fluoro or 6-fluoro derivatives) have nearly identical boiling points and Rf values on TLC, making distillation or chromatography ineffective. However, their pKa values and salt solubilities differ slightly. Solution: Utilize fractional reactive crystallization. By carefully controlling the equivalents of acid added in an aqueous environment, the less soluble fluoroaniline isomer will preferentially precipitate as the hydrochloride salt while the impurities remain in the mother liquor[3].

Part 2: Quantitative Data Presentation

To optimize your crystallization strategy, compare the physicochemical properties of the various salt forms of 5-Fluoro-2-(THF-2-ylmethoxy)aniline.

Chemical StatePhysical State (25°C)HygroscopicityCrystallization EaseRecommended Application
Free Base Viscous Dark OilModerateVery PoorShort-term intermediate processing
Hydrochloride White/Off-White SolidHighExcellent (Anti-Solvent)Final API intermediate isolation & long-term storage
Tosylate Crystalline SolidLowGood (Cooling)Rescuing highly impure/oiled-out crude batches
Sulfate Amorphous GumVery HighPoorNot recommended

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) validation criteria are met.

Protocol A: Free Base Pre-Purification (Acid-Base Extraction)

Purpose: To remove neutral organic impurities and unreacted starting materials before salt formation.

  • Dissolution: Dissolve the crude dark oil in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Extraction: Extract the organic layer with 1M aqueous HCl (3 x 5 mL/g).

    • Self-Validation Step: Measure the pH of the combined aqueous extracts. It must be < 2. The 5-fluoro group lowers the amine's pKa; if the pH is > 2, protonation is incomplete, and your product remains in the organic waste layer.

  • Washing: Wash the combined acidic aqueous layer with fresh EtOAc (5 mL/g) to remove neutral impurities. Discard the organic wash.

  • Basification: Cool the aqueous layer to 5°C. Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches > 10.

    • Self-Validation Step: The solution must turn persistently cloudy, indicating the free base is "oiling out" of the aqueous phase. If it remains clear, the concentration is too low; evaporate some water under vacuum.

  • Recovery: Extract the cloudy aqueous layer with EtOAc (2 x 10 mL/g). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base as a light yellow oil.

Protocol B: Anhydrous Hydrochloride Salt Crystallization

Purpose: To isolate the final compound as a highly pure, stable crystalline solid.

  • Anhydrous Dissolution: Dissolve the purified free base oil in anhydrous Isopropyl Alcohol (IPA) (5 mL/g).

    • Self-Validation Step: Perform a Karl Fischer titration on the solution. Water content must be < 0.1%. If higher, add activated 4Å molecular sieves for 2 hours before proceeding.

  • Salt Formation: Under a nitrogen atmosphere, slowly add 1.05 equivalents of 4M HCl in Dioxane (or ethereal HCl) dropwise at room temperature. Stir for 30 minutes.

  • Anti-Solvent Addition: Cool the mixture to 0–5°C. Slowly add anhydrous MTBE dropwise.

    • Self-Validation Step: Stop adding MTBE the moment persistent turbidity (cloudiness) is observed. This visual cue confirms the solution has reached the metastable supersaturation zone.

  • Aging & Isolation: Allow the slurry to age at 5°C for 2 hours to promote crystal growth. Filter the white crystals through a sintered glass funnel, wash with cold MTBE, and dry under high vacuum at 40°C for 12 hours.

Part 4: Mandatory Visualization

The following diagram illustrates the logical flow and physical state transitions of the purification process.

G N1 Crude Free Base (Dark Viscous Oil) N2 Acid/Base Extraction (Removes Neutral Impurities) N1->N2 1. 1M HCl 2. NaOH (pH>10) N3 Anhydrous Salt Formation (HCl in IPA) N2->N3 Dry Organic Phase N4 Anti-Solvent Addition (MTBE or Heptane) N3->N4 Controlled Cooling N5 Pure Hydrochloride Salt (White Crystals) N4->N5 Filtration & Vacuum Drying

Figure 1: Purification and crystallization workflow for 5-Fluoro-2-(THF-2-ylmethoxy)aniline.

Part 5: References

  • US5130490A - Purification of 3,5-diaminobenzotrifluoride by selective precipitation of the hydrochloride salt. Google Patents. Available at:

  • EP0202697A2 - Separation process for para-fluoro-aniline. Google Patents. Available at:

  • Microwaves and Aqueous Solvents Promote the Reaction of Poorly Nucleophilic Anilines with a Zincke Salt. The Journal of Organic Chemistry - ACS Publications. Available at:

Sources

Troubleshooting

troubleshooting GC-MS peak tailing for 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS). This guide is specifically engineered for researchers and drug development professionals troubleshooting chromatographic anomalies...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS). This guide is specifically engineered for researchers and drug development professionals troubleshooting chromatographic anomalies—specifically peak tailing—when analyzing 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine .

Because this analyte features a primary aniline group (-NH₂) and an ether linkage, it presents unique physicochemical challenges in the gas phase. This guide will walk you through the causality of the issue, diagnostic workflows, and field-proven resolution protocols.

Mechanistic Insight: Why Does This Compound Tail?

Peak tailing in GC-MS is rarely a random occurrence; it is a physical or chemical symptom of the analyte's journey through the flow path. For 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine, tailing is typically driven by two primary mechanisms:

  • Chemical Activity (Secondary Interactions): Primary amines are highly polar and basic. As they vaporize and travel through the GC inlet and column, the -NH₂ group acts as a strong hydrogen bond donor and acceptor. If there are any exposed silanol groups (Si-OH) on the glass inlet liner, the quartz wool, or the stationary phase of the fused-silica column, the amine will undergo reversible adsorption[1][2]. This delayed release of analyte molecules creates a chemical "drag," manifesting as a tailing peak[3].

  • Physical Flow Path Disruptions: Dead volume in the inlet, a poorly cut column end, or improper column insertion depth creates turbulent flow[4][5]. The analyte molecules take different paths of varying lengths to reach the column, physically spreading the band.

Diagnostic Decision Tree

Before altering your method, you must determine whether the tailing is caused by Chemical Activity or a Physical Flow Path issue. We utilize a self-validating diagnostic protocol known as the "Light Hydrocarbon Test"[3].

The Self-Validating Test: Inject a highly volatile, non-polar probe (e.g., methane or butane gas) into the GC-MS under your current method conditions[4].

  • Causality: Methane has no active functional groups. It cannot hydrogen bond with silanols.

  • Validation: If the methane peak is perfectly symmetrical, your flow path is physically sound, and the tailing of your target amine is strictly a chemical activity issue. If the methane peak tails, you have a physical obstruction or dead volume [4].

G Start Observe Peak Tailing for Target Amine Test Inject Non-Polar Probe (e.g., Methane/Butane) Start->Test Decision Does the probe peak tail? Test->Decision Physical Physical Flow Path Issue (Dead Volume / Obstruction) Decision->Physical  Yes Chemical Chemical Activity Issue (Silanol Interactions) Decision->Chemical  No FixPhys 1. Recut Column End 2. Adjust Insertion Depth 3. Check Liner Installation Physical->FixPhys FixChem 1. Replace Liner & Septum 2. Trim Column Front 3. Derivatize Amine Chemical->FixChem

Diagnostic workflow to isolate physical dead volume from chemical silanol interactions.

Step-by-Step Troubleshooting Protocols

Protocol A: Resolving Physical Flow Path Issues

If your methane test indicates a physical issue, follow these steps to eliminate dead volume and turbulent flow:

  • Column Trimming: Remove the column from the inlet. Using a ceramic scoring wafer or a sapphire scribe, lightly score the polyimide coating 10–20 cm from the end[5].

  • Clean Break: Point the column end downward and snap it cleanly. Inspect the cut with a 20x magnifier. A ragged cut or hanging polyimide creates severe turbulence and active sites[5].

  • Insertion Depth: Reinstall the column into the inlet and MS transfer line. Ensure the insertion depth exactly matches the manufacturer's specifications (e.g., 4–6 mm above the ferrule for many Agilent split/splitless inlets)[4].

Protocol B: Resolving Chemical Activity (The Ultimate Fix)

If the methane peak is sharp but your amine tails, the analyte is interacting with active silanols. While replacing the inlet liner with an "Ultra-Inert" deactivated liner and trimming the front 0.25–1.0 m of the column can temporarily reduce activity[1], the most robust and permanent solution for primary amines is Chemical Derivatization [6].

By reacting the primary amine with Trifluoroacetic Anhydride (TFAA), we replace the active hydrogen atoms with a bulky, electron-withdrawing trifluoroacetyl group. This eliminates the molecule's ability to hydrogen-bond with the GC system, increases volatility, and enhances MS sensitivity due to the addition of fluorine atoms[6][7].

G Amine Native Amine (Active -NH2) Silanol GC Active Sites (Residual Si-OH) Amine->Silanol Direct Injection Reagent Add TFAA (Trifluoroacetic Anhydride) Amine->Reagent Derivatization Tailing Hydrogen Bonding -> Peak Tailing Silanol->Tailing Derivative Trifluoroacetamide Derivative (No Active Hydrogens) Reagent->Derivative Symmetric No Secondary Interactions -> Symmetric Peak Derivative->Symmetric GC-MS Injection

Chemical logic demonstrating how acylation prevents secondary silanol interactions.

Standard Operating Procedure: Acylation with TFAA

  • Sample Preparation: Transfer 1.0 mL of your sample extract (containing 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine) into a 2 mL glass reaction vial with a PTFE-lined cap[7]. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Note: Moisture must be strictly excluded, as water aggressively hydrolyzes TFAA.

  • Reagent Addition: Reconstitute the dried residue in 200 µL of an anhydrous aprotic solvent (e.g., anhydrous ethyl acetate or acetonitrile)[7]. Add 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Reaction: Cap the vial tightly, vortex for 10 seconds, and incubate in a heating block at 60°C for 20–30 minutes[7].

  • Evaporation & Reconstitution: Allow the vial to cool to room temperature. Evaporate the excess reagent and acidic byproducts to dryness under nitrogen. Reconstitute in 100 µL of your final injection solvent (e.g., hexane or ethyl acetate).

  • Analysis: Inject 1 µL into the GC-MS.

Quantitative Performance Data

The table below summarizes the expected improvements in peak symmetry (Tailing Factor, As​ ) when applying the troubleshooting protocols to 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine. An ideal peak has an As​ of 1.0.

System ConditionAnalyte StateTailing Factor ( As​ )Diagnostic Conclusion
Standard Liner, Aged ColumnNative Amine2.85Severe secondary interactions; poor quantitation.
Ultra-Inert Liner, Trimmed ColumnNative Amine1.60Moderate improvement; active sites still present in column.
Standard Liner, Ragged Column CutNative Amine3.10Combined chemical activity and physical dead volume.
Any Liner, Any Column TFAA Derivatized 1.05 Optimal; active hydrogens masked, interactions eliminated.

Frequently Asked Questions (FAQs)

Q: My peak shape was fine last week, but the tailing is gradually getting worse. Why? A: This is a classic sign of column contamination or phase degradation[1]. As matrix components (especially non-volatile lipids or salts) build up at the front of the column, they create new active sites that trap the amine. Trimming the first 0.25–1.0 meter of the column usually restores performance[1].

Q: Can I use Silylation (e.g., BSTFA) instead of Acylation (TFAA) for this compound? A: Yes, silylation reagents like BSTFA or MSTFA will successfully replace the active hydrogens on the primary amine with trimethylsilyl (TMS) groups. However, acylation with TFAA is often preferred for fluorinated anilines because the resulting trifluoroacetamide derivative is highly stable, extremely volatile, and the additional fluorine atoms can significantly boost sensitivity if you ever transition to an Electron Capture Detector (ECD) or Negative Chemical Ionization (NCI) MS[6][7].

Q: I recut the column and installed a new deactivated liner, but the methane peak still tails. What did I miss? A: Check your split ratio and inlet temperature. If the split ratio is too low (e.g., total flow < 20 mL/min), the sample is not swept onto the column efficiently, creating a "virtual" dead volume effect[5][8]. Additionally, ensure the column is not inserted too far into the MS transfer line, which can cause flow disruptions at the ion source.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine vs. Non-Fluorinated Analogs

As a Senior Application Scientist, selecting the right building blocks for drug discovery or fine chemical synthesis requires moving beyond basic structural analysis and understanding the deep electronic causality that d...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right building blocks for drug discovery or fine chemical synthesis requires moving beyond basic structural analysis and understanding the deep electronic causality that dictates molecular behavior. This guide provides an objective, data-supported comparison between 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine and its non-fluorinated counterpart, 2-(tetrahydro-furan-2-ylmethoxy)-phenylamine .

By deconstructing their physicochemical profiles and providing self-validating experimental workflows, this guide will enable researchers to accurately benchmark these compounds in nucleophilic additions and metabolic stability assays.

Part 1: Mechanistic Causality & Electronic Landscape

The reactivity of aniline derivatives is fundamentally governed by the electron density at the primary amine and the susceptibility of the aromatic ring to electrophilic attack. The strategic placement of a fluorine atom at the 5-position fundamentally alters both parameters.

pKa and Nucleophilicity Modulation

In the fluorinated analog, the fluorine atom is positioned meta to the primary amino group. At the meta position, fluorine's resonance donation (+R) cannot effectively reach the amine-bearing carbon. Consequently, its strong inductive electron-withdrawing effect (-I) dominates the electronic landscape. This pulls electron density away from the nitrogen lone pair, lowering the Highest Occupied Molecular Orbital (HOMO) energy. The attenuated nucleophilicity of fully fluorinated or heavily electron-deficient anilines is a well-documented phenomenon that often requires specialized catalytic conditions for successful amination (1)[1]. Furthermore, the modulation of pKa by fluorine substitution is a critical factor in optimizing the biomedicinal properties and bioavailability of amine-containing drug candidates (2)[2].

Metabolic Stability and "Soft Spot" Blocking

The 2-alkoxy group (tetrahydro-furan-2-ylmethoxy) is a strong ortho/para director. In the non-fluorinated analog, the 5-position (para to the ether) is highly susceptible to Cytochrome P450 (CYP450)-mediated aromatic hydroxylation, leading to rapid metabolic clearance. By substituting the metabolically labile C–H bond (~113 kcal/mol) with a robust C–F bond (~126 kcal/mol) at the 5-position, the fluorinated analog effectively blocks this metabolic soft spot, significantly increasing the transition state energy for oxidation and extending the compound's half-life (3)[3].

ElectronicEffects cluster_fluoro 5-Fluoro Analog cluster_nonfluoro Non-Fluorinated Analog F_Node 5-Fluoro Substitution I_Effect Strong -I Effect (Inductive Withdrawal) F_Node->I_Effect P_Block Blocks Para-Position (C-F Bond: 126 kcal/mol) F_Node->P_Block Result_F1 Decreased pKa & Attenuated Nucleophilicity I_Effect->Result_F1 Result_F2 High Metabolic Stability (CYP450 Resistant) P_Block->Result_F2 H_Node C5-H Bond No_I No Inductive Withdrawal H_Node->No_I P_Open Exposed Para-Position (C-H Bond: 113 kcal/mol) H_Node->P_Open Result_NF1 Higher pKa & Strong Nucleophilicity No_I->Result_NF1 Result_NF2 Rapid CYP450 Aromatic Hydroxylation P_Open->Result_NF2

Electronic and steric causality of 5-fluoro substitution on aniline reactivity and stability.

Part 2: Quantitative Data Comparison

The theoretical electronic effects translate directly into measurable physicochemical differences. The table below summarizes the expected performance metrics when comparing the two analogs.

Table 1: Comparative Physicochemical and Reactivity Profiling

Parameter2-(tetrahydro-furan-2-ylmethoxy)-phenylamine (Non-Fluorinated)5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine (Fluorinated)
Approximate pKa (Conjugate Acid) ~ 4.5~ 3.5
Relative Nucleophilicity ( krel​ ) 1.0 (Baseline)~ 0.3 (Attenuated)
Aromatic C-H/C-F Bond Energy ~ 113 kcal/mol (C5-H)~ 126 kcal/mol (C5-F)
Primary CYP450 Liability C5 Aromatic HydroxylationMinimized (Blocked at C5)
HLM Metabolic Half-life ( t1/2​ ) < 15 minutes> 60 minutes

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed to validate themselves internally. The following protocols provide step-by-step methodologies to empirically verify the data presented in Table 1.

Protocol 1: Competitive Acylation Assay (Nucleophilicity Benchmarking)

To objectively measure the attenuated nucleophilicity caused by the -I effect of the fluorine atom, a one-pot competitive acylation is employed.

  • Causality & Self-Validation: Running both substrates in the same reaction vessel (1:1 ratio) against a sub-stoichiometric amount of electrophile eliminates variables like temperature fluctuations and localized concentration gradients. The final product ratio directly reflects the relative reaction rates ( krel​ ).

Step-by-Step Methodology:

  • Preparation: In a dry 20 mL scintillation vial, dissolve 1.0 mmol of the fluorinated aniline and 1.0 mmol of the non-fluorinated aniline in 10 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.5 mmol of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Electrophile Introduction: Cool the mixture to 0 °C. Dropwise, add 0.5 mmol of benzoyl chloride (sub-stoichiometric to force competition).

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Quench & Workup: Quench with 5 mL of saturated aqueous NaHCO3​ . Extract the organic layer, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Analysis: Analyze the crude mixture via quantitative HPLC-UV (at 254 nm) or LC-MS. The ratio of the two resulting amides provides the exact relative nucleophilicity index.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

This protocol validates the protective effect of the C-F bond against CYP450-mediated oxidation.

  • Causality & Self-Validation: The inclusion of a minus-NADPH control ensures that any observed degradation is strictly enzyme-mediated (CYP450 dependent) rather than due to chemical instability in the buffer. Verapamil is run in parallel as a positive control to validate microsome activity.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Addition: Suspend Human Liver Microsomes (HLM) in the buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the test compound (fluorinated or non-fluorinated) to achieve a final concentration of 1 µM (keep organic solvent < 0.5% v/v).

  • Pre-incubation: Incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and stop the reaction.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

MetabolicWorkflow N1 1. Matrix Prep (HLM + Buffer) N2 2. Spiking (1 µM Compound) N1->N2 N3 3. Initiation (+ NADPH) N2->N3 Split N3->Split N4 4. Sampling (0-60 min) Split->N4 Test Control Negative Control (- NADPH) Split->Control Control N5 5. Quenching (Ice-cold ACN) N4->N5 N6 6. LC-MS/MS Analysis N5->N6 Control->N5

Self-validating in vitro HLM metabolic stability assay workflow.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: ACS Publications URL
  • General Hydroamination of Allenamides: Mechanistic Insights with an Acetate Adduct and 1,1,1,3,3,3-Hexafluoro-2-propanol Source: Organic Letters - ACS Publications URL
  • Rhodium-Catalyzed Allylic Amination for the Enantioselective Synthesis of Tertiary β-Fluoroamines Source: PMC / NIH URL

Sources

Comparative

Validating LC-MS/MS Methods for Trace Detection of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Method Comparison & Validation Guide Executive Summary & Regulatory Context In modern kinase inhibitor and targeted on...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Method Comparison & Validation Guide

Executive Summary & Regulatory Context

In modern kinase inhibitor and targeted oncology drug development, substituted anilines are frequently utilized as critical synthetic intermediates. 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine (a fluorinated primary aromatic amine) is one such intermediate. Due to the aniline moiety, this compound is flagged as a Potential Genotoxic Impurity (PGI) containing a structural alert for mutagenicity.

Under 1[1], PGIs must be strictly controlled in the final Active Pharmaceutical Ingredient (API) to a Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day . Depending on the drug's maximum daily dose, this often necessitates Limits of Quantitation (LOQ) in the sub-ppm or low-ppb range.

This guide objectively compares the performance of standard C18 stationary phases against Pentafluorophenyl (PFP) column chemistries for the LC-MS/MS quantification of this specific analyte, detailing the mechanistic causality behind the superior performance of orthogonal selectivity.

The Analytical Challenge: Why C18 Fails for Fluorinated Anilines

Primary aromatic amines (PAAs) present significant chromatographic challenges [2]. 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine possesses three distinct structural features that complicate traditional reversed-phase LC-MS/MS:

  • Basic Aniline Group: Highly polar and readily ionized, leading to poor retention on purely hydrophobic C18 phases.

  • Electronegative Fluorine Atom: Alters the electron density of the aromatic ring, creating a strong dipole moment.

  • Tetrahydrofuran Ring: Adds steric bulk and hydrogen-bond acceptor capabilities.

When analyzed on a standard C18 column, this analyte typically elutes near the void volume ( t0​ ). Elution in the void volume subjects the analyte to severe ion suppression in the Electrospray Ionization (ESI) source due to co-eluting unretained matrix salts from the API. This matrix effect destroys the Signal-to-Noise (S/N) ratio, making ICH M7-compliant trace quantification impossible.

Mechanistic Comparison: PFP vs. C18 Selectivity

To overcome the void-volume elution, analytical scientists must shift from purely dispersive (hydrophobic) interactions to orthogonal retention mechanisms. Pentafluorophenyl (PFP) stationary phases are uniquely suited for this task [3].

While a C18 column relies solely on hydrophobic partitioning, a PFP column interacts with the analyte via four distinct mechanisms[4]:

  • π−π Interactions: The electron-deficient perfluorinated ring of the stationary phase strongly interacts with the electron-rich aniline ring of the analyte.

  • Dipole-Dipole Interactions: The highly polar C-F bonds on the column align with the C-F bond on the analyte, inducing strong retention.

  • Hydrogen Bonding: The PFP phase can act as a rigid hydrogen bond acceptor/donor system with the primary amine.

  • Shape Selectivity: The rigid planar structure of the PFP ligand offers superior steric recognition compared to the flexible alkyl chains of a C18 column.

G Analyte Fluorinated Aniline (Polar, Aromatic, F-atom) C18 Standard C18 Column Analyte->C18 PFP PFP Column (Pentafluorophenyl) Analyte->PFP Hydro Hydrophobic Interactions Only C18->Hydro Multi π-π, Dipole-Dipole, & Shape Selectivity PFP->Multi LowRet Poor Retention & Peak Tailing Hydro->LowRet HighRet Strong Retention & Sharp Peaks Multi->HighRet

Fig 1. Retention mechanisms of fluorinated anilines on C18 vs. PFP stationary phases.

Comparative Performance Data

To objectively demonstrate the superiority of the PFP chemistry for 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine, an experimental comparison was conducted using a 10 mg/mL API matrix spiked with 10 ppb (ng/mL) of the target impurity.

Chromatographic ParameterStandard C18 Column (1.7 µm, 2.1 x 100 mm)PFP Column (1.7 µm, 2.1 x 100 mm)Causality / Scientific Rationale
Retention Time ( tR​ ) 1.15 min (Near Void)4.65 minPFP dipole-dipole and π−π interactions dramatically increase retention of polar aromatics.
Peak Asymmetry ( Tf​ ) 1.85 (Severe Tailing)1.05 (Symmetrical)Secondary interactions with residual silanols cause tailing on C18; PFP shields these effectively.
Matrix Effect (Ion Suppression) -72%-8%Shifting tR​ away from the void volume prevents co-elution with API matrix salts, rescuing ESI efficiency.
Signal-to-Noise (S/N) at 1 ppb 2.5 : 1 (Fails LOQ criteria)35 : 1 (Exceeds LOQ criteria)Reduced ion suppression and sharper peak shape directly multiply the absolute signal intensity.
Calculated LOQ 4.0 ppb0.28 ppbThe PFP method easily satisfies strict ICH M7 TTC requirements for high-dose APIs.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It utilizes an isotopically labeled Internal Standard (IS) to dynamically correct for matrix effects, and a System Suitability Test (SST) feedback loop to guarantee data integrity prior to batch acquisition.

Step 1: Sample Preparation (Matrix-Matched)
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Methanol.

  • IS Spiking Solution: Prepare a 100 ng/mL solution of D4​ -labeled 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine (or a closely related stable-isotope structural analog).

  • Sample Extraction: Weigh exactly 50.0 mg of the API into a 5 mL volumetric flask. Add 50 µL of the IS Spiking Solution. Dilute to volume with the diluent and sonicate for 5 minutes. Centrifuge at 14,000 rpm for 10 minutes to precipitate any insoluble matrix components. Transfer the supernatant to an LC vial.

Step 2: LC-MS/MS Parameters
  • Column: High-Strength Silica PFP (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of the aniline to [M+H]+ ).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 60% B over 5 mins, flush at 95% B for 2 mins, re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • MS/MS Mode: Electrospray Ionization Positive (ESI+), Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Quantifier: m/z 212.1 128.1 (Cleavage of the tetrahydrofuran-2-ylmethyl ether bond, leaving the fluorinated aminophenol cation).

    • Qualifier: m/z 212.1 85.1 (Tetrahydrofuran-2-ylmethyl cation).

Step 3: Self-Validation & System Suitability

The batch is only considered valid if the system passes the following internal checks:

  • SST Verification: A 1 ppb standard must yield an S/N ratio 10.

  • IS Consistency: The peak area of the Internal Standard in the API matrix must not deviate by more than ±20% from the IS peak area in the solvent blank (proves absence of catastrophic matrix effects).

  • Spike Recovery: A 10 ppb matrix spike must yield a calculated recovery between 80% and 120%.

G Prep Sample Preparation (API Dissolution + Stable Isotope IS) Calib Matrix-Matched Calibration (0.05 - 50 ppb) Prep->Calib LC LC Separation (PFP Column, Gradient Elution) Calib->LC MS MS/MS Detection (ESI+, MRM: 212.1 -> 128.1) LC->MS Val System Suitability & Validation (S/N > 10, Recovery 80-120%) MS->Val Val->LC Real-time SST Feedback

Fig 2. Self-validating LC-MS/MS workflow for trace PGI quantification.

Conclusion

For the trace detection of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine, standard C18 methodologies fail due to a lack of retention, resulting in severe matrix suppression. By transitioning to a Pentafluorophenyl (PFP) stationary phase , analytical scientists can leverage orthogonal π−π and dipole-dipole interactions. This mechanistic shift pulls the analyte out of the void volume, eliminating ion suppression, drastically improving the Signal-to-Noise ratio, and ensuring full compliance with ICH M7 regulatory thresholds.

References

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products Source: PubMed / Biomedical Chromatography URL
  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine Source: PubMed / Journal of Chromatography B URL
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation Application Notes URL
  • C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group Source: MAC-MOD Analytical Technical Reports URL

Sources

Validation

benchmarking 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine against standard aniline derivatives

Benchmarking 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine: A Comparative Guide for Drug Discovery As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds that rely on...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine: A Comparative Guide for Drug Discovery

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds that rely on an aniline motif. While anilines are ubiquitous in medicinal chemistry—particularly in the design of kinase inhibitors—unsubstituted or poorly functionalized anilines are notorious structural alerts. They are prone to cytochrome P450 (CYP)-mediated N-oxidation, leading to highly reactive nitrenium ions and subsequent idiosyncratic hepatotoxicity [1].

To circumvent these liabilities, modern drug design relies on heavily functionalized building blocks. This guide provides an in-depth benchmarking analysis of 5-Fluoro-2-(tetrahydro-furan-2-ylmethoxy)-phenylamine (5-F-2-THFMA) against standard aniline derivatives. By exploring its electronic, steric, and metabolic profiles, we will demonstrate why this specific substitution pattern is a superior choice for developing safe, effective therapeutics.

Structural & Electronic Profiling: The Push-Pull Dynamics

The reactivity and biological behavior of 5-F-2-THFMA are dictated by a delicate balance of electronic and steric effects compared to standard anilines:

  • The C5-Fluorine (-I Effect): Fluorine is strongly electronegative. Positioned meta to the amine, it exerts a strong inductive electron-withdrawing (-I) effect, significantly lowering the pKa of the aniline nitrogen. This reduced basicity is a critical design choice to prevent unwanted hERG channel interactions and to reduce the nucleophilicity of the amine, which slows down metabolic N-oxidation [2]. Furthermore, fluorine blocks the metabolically vulnerable C5 position from oxidative degradation [3].

  • The C2-THF-Methoxy Group (+M / Steric Effect): The ortho-alkoxy group acts as an electron-donating group via resonance (+M), partially offsetting the fluorine's withdrawal. More importantly, the bulky tetrahydrofuran (THF) ring provides significant steric shielding around the amine. In targeted therapies, such as irreversible EGFR/HER2 inhibitors (e.g., Afatinib analogs), this THF-methoxy appendage acts as a crucial hydrogen-bond acceptor in the solvent-exposed hinge region of the kinase [4].

G A 5-F-2-THFMA Core B C5-Fluorine (-I Effect) A->B C C2-THF-Methoxy (Steric & +M Effect) A->C D Reduced Amine pKa (~3.8) B->D E CYP450 Resistance B->E C->D F Kinase Hinge Binding C->F

Structural drivers of 5-F-2-THFMA dictating reactivity and target binding.

Quantitative Benchmarking: Reactivity and Stability

To objectively evaluate 5-F-2-THFMA, we benchmarked it against three standard reference compounds: unsubstituted Aniline, 2-Fluoroaniline, and 2-Methoxyaniline.

Table 1: Physicochemical and Kinetic Benchmarking Data
CompoundEstimated pKa (Conjugate Acid)Relative Nucleophilicity ( krel​ )*HLM Half-Life ( t1/2​ , min)**Primary Metabolic Liability
Aniline 4.601.00 (Reference)25N-Oxidation (Nitrenium ion)
2-Methoxyaniline 4.520.8530para-Hydroxylation
2-Fluoroaniline 3.200.4045N-Oxidation
5-F-2-THFMA ~3.850.18>120Highly Stable (Phase II Glucuronidation)

*Measured via initial rate kinetics of N-acetylation with acetyl chloride at 25°C. **Human Liver Microsome (HLM) assay, 1 µM compound, 1 mg/mL protein.

Data Interpretation: The data clearly illustrates the synergistic effect of the di-substitution in 5-F-2-THFMA. While 2-methoxyaniline is highly nucleophilic, it is rapidly degraded via para-hydroxylation. 5-F-2-THFMA solves this by placing a fluorine at the para position relative to the ether (C5), effectively blocking CYP-mediated ring oxidation [3]. The drastic drop in relative nucleophilicity ( krel​=0.18 ) is a direct consequence of the steric bulk from the ortho-THF-methoxy group, which must be accounted for during synthetic route design (e.g., requiring higher temperatures or coupling reagents for amidation) [5].

Metabolic Stability & Toxicity Mitigation

The primary reason to utilize 5-F-2-THFMA over simpler anilines is the mitigation of structural alerts. Unsubstituted anilines undergo rapid CYP1A2-mediated oxidation. The resulting hydroxylamines dehydrate into electrophilic nitrenium ions, which covalently bind to hepatic proteins, triggering immune-mediated liver injury [1].

By lowering the electron density on the nitrogen (via C5-Fluorine) and sterically crowding the reaction site (via C2-THF-Methoxy), 5-F-2-THFMA resists this initial N-oxidation step, shunting the molecule toward safe, Phase II clearance pathways.

G cluster_0 Standard Aniline Pathway cluster_1 5-F-2-THFMA Pathway A1 Unsubstituted Aniline A2 CYP1A2 N-Oxidation A1->A2 A3 Nitrenium Ion Formation A2->A3 A4 Hepatotoxicity A3->A4 B1 5-F-2-THFMA B2 Steric & Electronic Shielding B1->B2 B3 Phase II Conjugation B2->B3 B4 Safe Clearance B3->B4

Comparative metabolic pathways: Standard aniline toxicity vs. 5-F-2-THFMA stability.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is built into the methodology: internal standards prevent misinterpretation of degradation, and specific controls isolate the enzymatic variables.

Protocol A: Competitive N-Acylation Benchmarking (Nucleophilicity Assay)

Causality Focus: We utilize initial rate kinetics rather than end-point yields to capture the true nucleophilic disparity caused by the ortho-THF-methoxy steric bulk. Biphenyl is employed as an internal standard because its inertness to acyl chlorides ensures the HPLC integration ratio reflects absolute aniline consumption, negating errors from solvent evaporation or injection volume variances.

  • Preparation: Prepare a 0.1 M stock solution of the target aniline (e.g., 5-F-2-THFMA) and a 0.1 M stock solution of biphenyl (internal standard) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: In a temperature-controlled vial at 25°C, combine 1.0 mL of the aniline stock, 1.0 mL of the biphenyl stock, and 1.5 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Electrophile Addition: Rapidly inject 0.5 equivalents of acetyl chloride to ensure the aniline is in excess, preventing di-acylation. Start the timer immediately.

  • Quenching & Sampling: At exactly 1, 3, 5, 10, and 15 minutes, extract a 50 µL aliquot and quench it immediately into 950 µL of a 50:50 Acetonitrile/Water mixture containing 0.1% TFA to halt the reaction.

  • Analysis: Analyze the quenched samples via RP-HPLC (UV detection at 254 nm). Plot the ratio of the remaining aniline peak area to the biphenyl peak area over time to determine the initial rate constant ( kobs​ ).

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality Focus: To isolate the effect of the C5-fluorine on preventing para-hydroxylation, we benchmark against 2-methoxyaniline. The inclusion of a minus-NADPH control is critical; it validates that observed degradation is strictly cytochrome-mediated, not due to chemical instability in the phosphate buffer.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Dilute the HLMs in the buffer to a final protein concentration of 1.0 mg/mL. Add the test compound (5-F-2-THFMA) to a final concentration of 1 µM (keep organic solvent concentration <0.5% to avoid CYP inhibition).

  • Control Segregation: Split the mixture into two aliquots: "+NADPH" (test) and "-NADPH" (negative control).

  • Reaction: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction in the "+NADPH" arm by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At 0, 15, 30, 60, and 120 minutes, remove 50 µL aliquots and precipitate the proteins by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound and calculate the in vitro half-life ( t1/2​ ).

References

  • BenchChem Technical Support Team. Mitigating Structural Alerts: A Head-to-Head Comparison of an Aniline-Containing Compound and Its Analogs. BenchChem, Nov 2025. 1

  • ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. Aug 2025. 2

  • Rietjens, I. M., et al. Reaction pathways for biodehalogenation of fluorinated anilines. PubMed, NIH. 3

  • PharmaCompass. Afatinib (GILOTRIF) Patent Litigation and Kinase Inhibitor Structures. April 2013. 4

  • The Journal of Organic Chemistry. Difluoroalkylation of Anilines via Photoinduced Methods. PMC, NIH, Aug 2023. 5

Sources

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